Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: 7-Methoxy-4-phenylquinoline-2-thiol – Structure, Physicochemical Dynamics, and Synthetic Methodologies
Executive Summary
7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and probe development[1]. The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a thiol group at the 2-position, combined with a 4-phenyl and 7-methoxy substitution, creates a unique electronic environment[2]. This guide provides an in-depth analysis of its physicochemical properties, tautomeric behavior, and a field-proven, self-validating synthetic methodology.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of this compound is critical for downstream assay development and synthetic manipulation.
Table 1: Fundamental Chemical Identity
Property
Value / Description
CAS Number
64215-65-2
Molecular Formula
C₁₆H₁₃NOS
Molecular Weight
267.35 g/mol
Appearance
Yellowish to off-white crystalline solid
Solubility Profile
Soluble in DMSO, DMF, DCM; Insoluble in H₂O
| LogP (Estimated) | ~4.5 (Highly lipophilic due to the 4-phenyl ring) |
The Thiol-Thione Tautomerism Dynamics
A defining physicochemical feature of quinoline-2-thiols is their complex tautomerism. In both solution and solid states, a dynamic equilibrium exists between the quinoline-2-thiol (aromatic, –SH) and the quinoline-2(1H)-thione (non-aromatic, C=S) forms[3].
Quantum mechanical calculations and spectroscopic evidence demonstrate that the thione form is the major tautomer [2][3]. This stability is driven by the thermodynamic favorability of the thioamide-like resonance structure. In polar solvents, the thione form is heavily favored, which dictates its reactivity profile: it acts as a soft nucleophile (via the sulfur atom) or an electrophile (via the carbon atom) depending on the basicity of the reaction conditions[4].
Synthetic Methodology & Protocol
To synthesize 7-methoxy-4-phenylquinoline-2-thiol from commercially available precursors, a robust three-step protocol is employed. The causality behind this route is to first establish the quinoline core via a Conrad-Limpach-type condensation, activate the 2-position via chlorination, and finally substitute with a sulfur nucleophile[2].
Synthetic Workflow
Synthetic workflow for 7-Methoxy-4-phenylquinoline-2-thiol via chlorination and thionation.
Procedure: React 1.0 eq of 3-methoxyaniline with 1.1 eq of ethyl benzoylacetate in a high-boiling solvent (e.g., Dowtherm A) at 150–200 °C for 6 hours.
Causality: The extreme temperature is necessary to drive the elimination of ethanol and water, forcing the thermodynamic cyclization to form the stable 7-methoxy-4-phenylquinolin-2(1H)-one core.
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aniline precursor and the emergence of a dominant [M+H]⁺ peak at m/z 252 confirms successful cyclization.
Step 2: Activation (Chlorination)
Procedure: Suspend the intermediate from Step 1 in neat phosphorus oxychloride (POCl₃) (10 eq) and reflux at 105 °C for 4 hours.
Causality: POCl₃ acts as both solvent and reagent, converting the tautomeric 2-hydroxy group into a highly reactive 2-chloro leaving group, generating 2-chloro-7-methoxy-4-phenylquinoline.
Self-Validation: Quench a 50 µL micro-aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1). The product will appear as a highly UV-active spot with a significantly higher R_f value (non-polar) compared to the starting material.
Step 3: Thionation
Procedure: Dissolve the 2-chloro intermediate in absolute ethanol, add 1.5 eq of thiourea, and reflux for 6 hours. Cool the mixture, add 10% aqueous NaOH (3.0 eq), and heat at 60 °C for an additional hour.
Causality: Thiourea acts as a soft, highly selective nucleophile that displaces the 2-chloro group to form an intermediate isothiouronium salt. Subsequent base hydrolysis cleaves the salt, yielding the target 2-thiol[2].
Self-Validation: Acidify the final mixture with 1M HCl to pH 4–5 to precipitate the product. Filter and dry. Confirm the success of the thionation by running an IR spectrum to check for the C=S stretch (detailed below).
Analytical Characterization Standards
To ensure the integrity of the synthesized 7-methoxy-4-phenylquinoline-2-thiol, the following analytical benchmarks must be met:
Infrared (IR) Spectroscopy: The most definitive marker is the C=S stretching frequency , which is typically observed as a strong band around 1150 cm⁻¹ . The absence of a strong S-H stretch (usually weak and broad around 2500 cm⁻¹) further confirms the predominance of the thione tautomer in the solid state.
Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d₆), the N-H proton of the thione tautomer appears far downfield (>13.0 ppm) due to strong hydrogen bonding and deshielding. The 7-methoxy group presents as a sharp, distinct singlet near 3.9 ppm.
Applications in Drug Discovery & Materials Science
Fluorescent Sensors and Probes
Quinoline-2-thiol derivatives are heavily utilized in the development of fluorescent sensors for heavy metals, pH fluctuations, and critical signaling molecules like nitroxyl (HNO)[3]. The mechanism relies heavily on the sulfur atom: in its native state, the sulfur atom quenches the quinoline fluorophore via Photoinduced Electron Transfer (PET) . Upon metal coordination or oxidation of the thiol/thione group by HNO, the PET mechanism is disrupted, resulting in a massive, quantifiable restoration of fluorescence[3].
High-Throughput Screening Scaffolds
In medicinal chemistry, functionalized quinolines serve as privileged scaffolds. The orthogonal reactivity of the 2-thiol group (which can be alkylated, oxidized to sulfonamides, or cross-coupled) allows researchers to rapidly generate diverse chemical libraries for high-throughput screening against kinase targets and antimicrobial assays[5].
References
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO
Source: ResearchGate
URL:[Link][3]
Product Class 4: Quinolinones and Related Systems
Source: Thieme Connect
URL:[Link]
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br
Source: ACS Publications
URL:[Link][4]
Thiol-Thione Tautomerism in 7-Methoxy-4-phenylquinoline-2-thiol Derivatives: A Technical Guide to Mechanistic Dynamics and Sensor Applications
Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. Among its derivatives, 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) represents a highly specialized chromop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. Among its derivatives, 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) represents a highly specialized chromophore characterized by a dynamic thiol-thione tautomeric equilibrium. This technical guide explores the quantum mechanical, thermodynamic, and photophysical principles governing this equilibrium. By understanding the specific electronic and steric contributions of the 7-methoxy and 4-phenyl substituents, researchers can leverage this scaffold for the development of highly sensitive fluorescent sensors targeting heavy transition metals and biological signaling molecules like nitroxyl (HNO).
The Thermodynamics of Thiol-Thione Tautomerism
Quinoline-2-thiol compounds do not exist as static structures; they undergo a rapid, solvent-mediated proton transfer, resulting in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
Quantum mechanical calculations and UV-Vis absorption spectra confirm that the thione form is the major tautomer in solution1. The preference for the thione state is driven by the stabilization of the highly polar C=S bond through solvent interactions and the preservation of aromaticity within the fused bicyclic system. This equilibrium is foundational to the compound's reactivity, dictating its coordination chemistry with biological targets and transition metals.
Substituent Effects in the 7-Methoxy-4-phenyl Derivative
The introduction of specific functional groups in 7-Methoxy-4-phenylquinoline-2-thiol 2 fine-tunes this equilibrium:
Electronic Effect (7-Methoxy Group): The electron-donating methoxy group at the 7-position enriches the electron density of the quinoline ring via resonance. This stabilizes the dipole of the thione tautomer, further anchoring the equilibrium toward the quinoline-2(1H)-thione state.
Steric and Conjugative Effect (4-Phenyl Group): The bulky phenyl ring at the 4-position extends the π-conjugation network. While sterically demanding, it enforces a near-planar conformation that enhances the molar absorptivity of the chromophore, making it exceptionally responsive to photophysical excitation.
Fig 1: Thiol-thione tautomeric equilibrium and the stabilizing effects of functional groups.
Photophysical Properties and Sensor Applications
The utility of quinoline-2-thiol derivatives as fluorescent sensors is governed by the Photoinduced Electron Transfer (PET) mechanism 3.
In the unbound state, the lone pair electrons on the sulfur atom actively quench the fluorescence of the quinoline core. When the compound is exposed to specific analytes—such as HNO or heavy transition metals—the sulfur atom engages in coordination or covalent modification. This interaction ties up the sulfur lone pairs, blocking the PET pathway and resulting in a dramatic "turn-on" fluorescence enhancement.
Fig 2: Fluorescence quenching via PET and restoration upon analyte binding.
Quantitative Data: Thermodynamics and Photophysics
The affinity of the thione/thiol sulfur (a soft donor) for metal ions strictly follows the Hard-Soft Acid-Base (HSAB) principle. Thermodynamic analysis of analogous soft-donor ligands interacting with heavy transition metals (HTM) reveals a distinct binding hierarchy 4.
Table 1: Physicochemical and Photophysical Properties
Property
Thiol Tautomer
Thione Tautomer
Major State in Solution
Minor
Major
Calculated UV-Vis Maxima
~242 nm, 308 nm
~269 nm, 358 nm
Dipole Moment
Lower
Higher
| Role in PET Mechanism | Active (Quenching) | Active (Quenching) |
To ensure reproducibility and scientific integrity, the following methodologies incorporate explicit causality for reagent selection and built-in validation steps.
Protocol A: Synthesis of 7-Methoxy-4-phenylquinoline-2-thiol
Objective: Convert 2-chloro-7-methoxy-4-phenylquinoline to the corresponding thiol/thione tautomeric mixture.
Isothiouronium Salt Formation: React the 2-chloro precursor with thiourea in anhydrous ethanol under reflux for 4 hours.
Causality: Thiourea is explicitly chosen over direct sodium hydrosulfide (NaSH) to prevent the formation of symmetric thioether byproducts. The bulky sulfur nucleophile selectively attacks the electron-deficient 2-position, forming a stable, isolable intermediate.
Alkaline Hydrolysis: Treat the isolated isothiouronium intermediate with 10% aqueous NaOH at 80°C for 2 hours.
Causality: Base-catalyzed hydrolysis cleanly cleaves the intermediate, liberating the free thiolate without side reactions.
Acidification & Precipitation: Cool the mixture and acidify to pH 4-5 using glacial acetic acid.
Causality: Acetic acid provides a gentle protonation environment. Stronger mineral acids could degrade the acid-sensitive 7-methoxy group.
Self-Validation: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The final product must exhibit a distinct bathochromic shift under a 254 nm UV lamp compared to the starting material, confirming the extended conjugation of the newly formed thione.
Protocol B: Spectroscopic Validation of Tautomeric State
Objective: Confirm the predominance of the thione tautomer in solution prior to sensor deployment.
Solvent Preparation: Prepare 10 µM solutions of the purified compound in solvents of varying polarity (cyclohexane, chloroform, methanol, water).
UV-Vis Absorption Profiling: Scan the solutions from 200 nm to 500 nm.
Causality: The thiol form typically exhibits absorption maxima around 242 nm and 308 nm, whereas the thione form shows strong bands at ~269 nm and ~358 nm 3.
Self-Validation: The presence of clear isosbestic points across the different solvent polarities confirms a simple two-state tautomeric equilibrium, ruling out degradation or aggregation artifacts.
Protocol C: Fluorescence Sensing Assay for Heavy Metals
Objective: Quantify the compound's PET-mediated response to soft heavy transition metals (e.g., Hg²⁺).
Baseline Measurement: Record the fluorescence emission spectrum of a 10 µM solution in acetonitrile, utilizing an excitation wavelength of 340 nm.
Causality: Exciting at 340 nm populates the excited state while deliberately avoiding the direct absorption maxima of the thione form (~358 nm). This minimizes inner-filter effects and auto-fluorescence.
Titration: Sequentially add 0.1 to 10 equivalents of aqueous metal solutions (e.g., Hg(ClO₄)₂).
Self-Validation (Reversibility Check): Post-titration, add an excess of EDTA to the cuvette. A restoration of the baseline fluorescence confirms that the signal change was due to reversible metal coordination at the sulfur atom, rather than irreversible covalent degradation of the quinoline core.
References
BenchChem. The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds.1
Current Chemistry Letters. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. O'Connor, N.A., López, G.E., and Cruz, A. (2014). 3
ResearchGate. Thermodynamics data for the complex equilibrium of TLM with soft HTM ions in water at 298 K.4
Spectroscopic characterization of 7-Methoxy-4-phenylquinoline-2-thiol
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-phenylquinoline-2-thiol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-phenylquinoline-2-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 7-Methoxy-4-phenylquinoline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). A central theme of this analysis is the critical role of thione-thiol tautomerism, which dictates the molecule's structural and electronic properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Foundational Principle: The Thione-Thiol Tautomerism
Before delving into specific spectroscopic techniques, it is imperative to understand the tautomeric nature of the target compound. 2-Mercaptoquinolines exist in a dynamic equilibrium between the thiol form (7-Methoxy-4-phenylquinoline-2-thiol) and the more stable thione form (7-Methoxy-4-phenyl-1H-quinoline-2-thione).[1][2]
Quantum mechanical calculations and extensive spectroscopic evidence have established that for most 2-mercaptoquinoline systems, the thione (lactam) tautomer is overwhelmingly predominant in both solid and solution phases.[2][3][4] This stability is attributed to the robust amide-like functionality in the thione form compared to the iminol-like group in the thiol.[4] Therefore, all subsequent spectroscopic analysis will be interpreted based on the assumption that the thione form is the major, if not exclusive, species present.
Caption: Thiol-Thione tautomerism of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[5] For 7-Methoxy-4-phenyl-1H-quinoline-2-thione, both ¹H and ¹³C NMR will provide a detailed map of the molecular structure.
¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum will confirm the presence of all proton environments. The chemical shifts are influenced by the electron-donating methoxy group, the anisotropic effect of the phenyl ring, and the deshielding nature of the quinoline core and thione group. The observation of a signal for the N-H proton is a definitive marker for the thione tautomer.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 12.5 - 13.5
br s
1H
N1-H
The acidic proton on the nitrogen of the thioamide is typically broad and significantly downfield due to hydrogen bonding and resonance.
~ 8.0 - 8.2
d
1H
H-5
Deshielded by the fused aromatic system. Expected to be a doublet due to coupling with H-6.
~ 7.5 - 7.7
m
5H
Phenyl-H
Protons of the C4-phenyl group will appear as a complex multiplet in this region.
~ 7.2 - 7.4
m
2H
H-6, H-8
These protons on the methoxy-substituted ring appear in the aromatic region, with coupling to adjacent protons.
~ 6.8 - 7.0
s
1H
H-3
This proton is adjacent to the electron-withdrawing C=S group and the C4-phenyl substituent.
| ~ 3.9 | s | 3H | OCH₃ | Methoxy protons appear as a characteristic sharp singlet. |
Note: DMSO-d₆ is chosen as the solvent due to the likely moderate solubility of the compound and to ensure the observation of the exchangeable N-H proton.
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The most diagnostic signal will be that of the C=S carbon, which resonates at a very low field. The positions of the aromatic carbons will be influenced by the substituents, allowing for precise assignment.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 175 - 180
C-2 (C=S)
The thione carbon is highly deshielded and is a key indicator of the major tautomer.
~ 160 - 165
C-7
Aromatic carbon directly attached to the electron-donating methoxy group.
~ 140 - 150
C-4, C-8a
Quaternary carbons involved in the quinoline ring fusion and phenyl substitution.
~ 120 - 135
Phenyl-C, C-4a, C-5
Aromatic carbons from the phenyl ring and the quinoline core.
~ 115 - 120
C-3, C-6
Aromatic carbons influenced by neighboring groups.
~ 100 - 105
C-8
Carbon ortho to the methoxy group, showing an upfield shift due to its electron-donating effect.
| ~ 55 - 56 | OCH₃ | The methoxy carbon appears in its characteristic region. |
Caption: Structure of the predominant thione tautomer with IUPAC numbering for NMR correlation.
Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol ensures a high-quality, reproducible spectrum by addressing sample purity, solvent selection, and instrument parameters.
Sample Preparation: Weigh approximately 10-15 mg of the purified, dry compound.[6]
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.
Cap the tube and gently agitate to ensure complete dissolution. A brief sonication may be required.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-pulse proton spectrum.
Set a spectral width of approximately 16 ppm.
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of approximately 220 ppm.
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8] For our target compound, FT-IR is crucial for confirming the dominance of the thione tautomer. The presence of an N-H stretching vibration and a C=S stretching vibration, coupled with the absence of a distinct S-H band, provides compelling evidence.
Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3100 - 3300
Medium, Broad
N-H stretch
Characteristic of the N-H bond in the thioamide group of the thione tautomer. Broadness indicates hydrogen bonding.
3000 - 3100
Medium
Aromatic C-H stretch
Vibrations of C-H bonds on the quinoline and phenyl rings.
2850 - 2960
Weak/Medium
Aliphatic C-H stretch
Symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
~1620
Strong
C=C / C=N stretch
Aromatic ring stretching vibrations within the quinoline system.
~1580
Strong
Aromatic C=C stretch
Phenyl and quinoline ring skeletal vibrations.
1200 - 1250
Strong
Asymmetric C-O-C stretch
The ether linkage of the methoxy group provides a strong, characteristic band.[9]
1100 - 1150
Medium/Strong
C=S stretch
The thione double bond stretch is a key diagnostic peak for this tautomer.[10]
| ~1020 | Medium | Symmetric C-O-C stretch | The corresponding symmetric stretch of the methoxy group. |
Absence of Key Peak: A notable absence of a sharp absorption band around 2550 cm⁻¹ (characteristic of S-H stretch) strongly refutes the presence of a significant thiol tautomer population.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (ATR): Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[9]
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
Collect the sample spectrum. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[9]
Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's conjugated π-system. The extended conjugation of the 4-phenylquinoline core is expected to produce strong absorptions in the UV or near-visible region. The position of the absorption maxima (λmax) can be sensitive to solvent polarity.[12][13]
Predicted UV-Vis Data (Methanol)
λmax (nm)
Transition Type
Rationale
~ 360 - 380
π → π*
This long-wavelength absorption band is characteristic of the highly conjugated quinoline-2-thione system.[14]
~ 270 - 290
π → π*
A higher energy transition associated with the aromatic system.[14]
| ~ 240 - 250 | π → π* | Further electronic transitions within the phenyl and quinoline rings. |
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[12]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a quartz cuvette with the pure solvent to be used as a blank.
Record a baseline spectrum with the blank in both the sample and reference beams.
Replace the sample cuvette with one containing the dilute analyte solution.
Scan the sample over a range of 200–600 nm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.
Predicted Mass Spectrometry Data (ESI+)
Molecular Formula: C₁₆H₁₃NOS
Exact Mass: 267.0718
m/z
Ion
Rationale
268.0791
[M+H]⁺
The protonated molecular ion is expected to be the base peak in Electrospray Ionization (ESI) positive mode.
267.0718
[M]⁺˙
The molecular ion peak may be observed, depending on the ionization method.
240.0634
[M+H - HCN]⁺
Loss of hydrogen cyanide is a characteristic fragmentation pathway for quinoline ring systems.[15][16]
| 236.0685 | [M+H - CH₃OH]⁺ | Loss of methanol from the methoxy group and a ring proton is a possible fragmentation. |
Experimental Protocol: Mass Spectrometry (HRMS-ESI)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a High-Resolution Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
Data Acquisition:
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Acquire data in positive ion mode over a mass range of m/z 50–500.
The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of 7-Methoxy-4-phenylquinoline-2-thiol is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The convergence of data from NMR, FT-IR, UV-Vis, and MS allows for an unambiguous confirmation of the molecular structure and its predominant tautomeric form.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently characterize 7-Methoxy-4-phenylquinoline-2-thiol and its derivatives. This foundational understanding is critical for advancing its application in drug discovery, where a precise knowledge of structure dictates biological function and potential therapeutic value.
References
Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
Benchchem. (n.d.). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88, 1018-1023.
Growing Science. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
Benchchem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds.
Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
Benchchem. (n.d.). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
Growing Science. (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
Benchchem. (n.d.). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline and 2-Quinolone.
RTI Laboratories. (n.d.). FTIR Analysis.
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
Benchchem. (n.d.). Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide.
RSC Publishing. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
ResearchGate. (2008). Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives.
An In-depth Technical Guide on the Electronic and Steric Effects of the 7-Methoxy Group on Quinoline-2-thiols
Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Substituent effects, governed by electronic and steric parameters, play a pivotal rol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Substituent effects, governed by electronic and steric parameters, play a pivotal role in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This technical guide provides an in-depth analysis of the electronic and steric effects of a 7-methoxy group on the quinoline-2-thiol core. The methoxy group, a common functional group in natural products and synthetic pharmaceuticals, exerts a dual electronic influence and subtle but significant steric constraints.[2][3] This guide will dissect these effects through the lens of fundamental principles, experimental data, and computational analysis, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Electronic and Steric Effects in Drug Discovery
The rational design of drug candidates hinges on a deep understanding of how molecular structure dictates function. The introduction of specific functional groups, such as the methoxy group, is a key strategy to fine-tune a molecule's properties to enhance its therapeutic potential.[4]
The Role of Methoxy Groups in Drug Design
The methoxy group is a versatile tool in medicinal chemistry.[2] It can influence a drug's potency, selectivity, and pharmacokinetic profile.[2][3] Its ability to act as a hydrogen bond acceptor can increase aqueous solubility, a desirable trait for drug candidates.[2] Furthermore, the position of methoxy groups can modulate metabolic stability, as they are susceptible to O-demethylation by cytochrome P450 enzymes.[2]
Fundamental Principles: Inductive vs. Resonance Effects
The electronic influence of the methoxy group is a classic example of the interplay between two fundamental effects:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework.[2]
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as an aromatic ring, donating electron density.[2]
The net electronic effect of a methoxy group on an aromatic ring is position-dependent. It generally acts as an electron-donating group when at the para position and an electron-withdrawing group at the meta position, as classified by the Hammett equation.[5]
The Quinoline Scaffold: A Privileged Structure
Quinoline and its derivatives are fundamental in the development of therapeutic agents, with a broad spectrum of biological activities including anticancer and antimicrobial properties.[1][6] The planar structure of the quinoline ring allows for interactions such as DNA intercalation.[1]
The Quinoline-2-thiol Tautomer: A Key Intermediate
Quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[1] Quantum mechanical calculations and spectroscopic data have shown that the thione form is the predominant tautomer in solution.[1][7][8] This tautomerism is a critical factor in the molecule's reactivity and its interactions with biological targets.[1]
The Dual Nature of the 7-Methoxy Group on the Quinoline Core
The placement of a methoxy group at the 7-position of the quinoline-2-thiol scaffold introduces a fascinating interplay of electronic and steric influences that can significantly alter the molecule's overall properties.
Electronic Effects: A Tug-of-War
The net electronic effect of the 7-methoxy group on the quinoline ring is a balance between its electron-donating resonance effect and its electron-withdrawing inductive effect.
Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom of the 7-methoxy group can delocalize into the quinoline's π-system. This increases electron density at the ortho and para positions relative to the methoxy group.
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the C7 position of the quinoline ring through the σ-bond.
The overall impact on the reactivity and properties of the quinoline-2-thiol will depend on the relative strengths of these two opposing effects. Hammett substituent constants (σ) are a useful tool for quantifying these effects. For a methoxy group, the σpara value is typically negative (electron-donating), while the σmeta is positive (electron-withdrawing).[9][10]
Steric Effects: Subtle but Significant
While not as bulky as a tert-butyl group, the methoxy group does exert a steric influence. This can manifest in several ways:
Molecular Conformation: The methoxy group can influence the preferred conformation of the molecule, which can be critical for its interaction with a biological target.[11]
Intermolecular Interactions: The steric bulk of the methoxy group can hinder or facilitate intermolecular interactions, such as π-stacking or binding to a protein pocket.[12] The size and shape of a substituent are often described by Taft steric parameters (Es) or computationally derived Verloop parameters (L, B1, B5).[12]
Experimental Elucidation of Electronic and Steric Effects
A combination of synthetic chemistry and analytical techniques is employed to experimentally probe the electronic and steric effects of the 7-methoxy group.
Synthesis of 7-Methoxyquinoline-2-thiol
The synthesis of quinoline-2-thiol derivatives can be achieved through various methods. A common approach involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by thionation. For instance, a general synthesis of 6-methoxy-2-methylquinoline-4-thiol involves a Conrad-Limpach cyclization, followed by chlorination and subsequent thiolation.[13]
Experimental Protocol: General Synthesis of a Quinoline-4-thiol Derivative [13]
Cyclization (Conrad-Limpach): React the corresponding aniline with a β-ketoester to form an enaminone intermediate, which is then cyclized at high temperature to yield the quinolin-4-ol.
Chlorination: Treat the quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 4-chloroquinoline derivative.
Thiolation: React the 4-chloroquinoline with a sulfur source, such as thiourea followed by hydrolysis, to introduce the thiol group. The product is typically precipitated by acidification.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for characterizing the structure and electronic properties of the synthesized molecules.[6]
¹H and ¹³C NMR Spectroscopy: Chemical shifts in NMR spectra are sensitive to the electron density around the nuclei. An electron-donating group will shield nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, an electron-withdrawing group will deshield them, resulting in a downfield shift.[6][14]
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the predominant tautomeric form. The thione form (C=S) will exhibit a characteristic stretching frequency that is distinct from the thiol (S-H) stretch.[15]
UV-Vis Spectroscopy: The electronic transitions in a molecule can be probed using UV-Vis spectroscopy. The position of the absorption maxima (λmax) can be influenced by substituents that alter the energy of the molecular orbitals.[16]
pKa Determination
The acidity of the thiol group (pKa) is a direct measure of the electronic effects of the substituents on the quinoline ring. An electron-withdrawing group will stabilize the thiolate anion, making the thiol more acidic (lower pKa). Conversely, an electron-donating group will destabilize the anion, resulting in a less acidic thiol (higher pKa). The pKa can be determined experimentally by spectrophotometric or potentiometric titration.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a clear picture of the steric environment around the 7-methoxy group and its influence on the overall molecular conformation.[17]
Computational Modeling and In-Silico Analysis
Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the electronic and steric properties of molecules.[18]
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method for studying the electronic structure of molecules.[16][19]
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule.[20] Red regions indicate areas of negative potential (electron-rich), while blue regions represent positive potential (electron-poor). These maps can help predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and orbital interactions within a molecule.[21] It can quantify the extent of electron delocalization and the strength of hyperconjugative interactions.
Diagram: Computational Workflow for Analyzing Substituent Effects
Caption: A typical workflow for the computational analysis of a substituted quinoline derivative using DFT.
QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. Electronic parameters (like Hammett constants) and steric parameters (like Taft or Verloop parameters) are often used as descriptors in QSAR models to understand which properties are most important for a desired biological effect.[12]
Implications for Drug Development and Medicinal Chemistry
The electronic and steric effects of the 7-methoxy group can have profound implications for the drug-like properties of quinoline-2-thiols.
Modulation of Physicochemical Properties
Lipophilicity (LogP): The methoxy group is considered to have near-zero lipophilicity when attached to an aromatic ring, making it a useful substituent for exploring protein pockets without significantly increasing the overall lipophilicity of a lead compound.[22]
Solubility: As a hydrogen bond acceptor, the methoxy group can potentially improve the aqueous solubility of a molecule.[2]
Impact on Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation).[2] Its presence and position can therefore influence the metabolic stability and half-life of a drug.
Target Binding: The electronic and steric properties of the 7-methoxy group can directly impact how the molecule binds to its biological target. The increased electron density in the quinoline ring due to the methoxy group's resonance effect could enhance π-π stacking interactions with aromatic residues in a protein binding site.
Conclusion and Future Directions
The 7-methoxy group exerts a complex combination of electronic and steric effects on the quinoline-2-thiol scaffold. Its dual nature, acting as a resonance donor and an inductive withdrawer, along with its modest steric bulk, makes it a valuable substituent for fine-tuning the properties of drug candidates. A thorough understanding of these effects, gained through a combination of experimental and computational methods, is crucial for the rational design of novel quinoline-based therapeutics.
Future research in this area could focus on synthesizing a broader range of substituted quinoline-2-thiols to build more comprehensive QSAR models. Additionally, advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could be employed to study the interactions of these compounds with their biological targets in greater detail.
References
The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem. (n.d.).
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16).
Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2025, January 27). Taylor & Francis.
The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Taylor & Francis.
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESİS.
Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (n.d.). ResearchGate.
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025, August 10).
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. (n.d.). PMC.
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001, September 20). ACS Publications.
Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021, July 10). PMC.
Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide - Benchchem. (n.d.).
Unit 4: Free Energy Relationships. (n.d.).
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. (n.d.). ACS Publications.
Current Chemistry Letters Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2014, March 7). Semantic Scholar.
Hammett constants for CF 2 OCH 3 and similar groups. (n.d.). ResearchGate.
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (n.d.). SciELO.
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15). Impactfactor.
Synthesis and Physical Properties of Trioxotriangulene Having Methoxy and Hydroxy Groups at α-Positions: Electronic and Steric Effects of Substituent Groups and Intramolecular Hydrogen Bonds. (n.d.). The Journal of Organic Chemistry.
Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. (n.d.).
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PubMed.
Methoxy group. (n.d.). Wikipedia.
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PMC.
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23).
Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016, July 17).
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). ResearchGate.
The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds - Benchchem. (n.d.).
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.).
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. (2026, March 16). ResearchGate.
How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017, October 1). Journal of King Saud University.
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.).
An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline - Benchchem. (n.d.).
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives - Benchchem. (n.d.).
An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol - Benchchem. (n.d.).
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv.
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI.
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025, March 31). European Journal of Chemistry.
Spectroscopic Elucidation of 7-Methoxy-4-phenylquinoline-2-thiol: Navigating Thiol-Thione Tautomerism in NMR and IR Analysis
Executive Summary The characterization of heteroaromatic thiols requires a rigorous understanding of structural dynamics. 7-Methoxy-4-phenylquinoline-2-thiol is a highly functionalized heterocycle with significant potent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The characterization of heteroaromatic thiols requires a rigorous understanding of structural dynamics. 7-Methoxy-4-phenylquinoline-2-thiol is a highly functionalized heterocycle with significant potential in the development of fluorescent chemosensors and targeted therapeutics, including multi-targeted JAK2/STAT3 inhibitors [1]. However, its spectroscopic analysis is frequently misinterpreted due to thiol-thione tautomerism .
This technical guide provides a comprehensive framework for the NMR and FT-IR characterization of 7-methoxy-4-phenylquinoline-2-thiol. By explaining the thermodynamic causality behind its spectral signatures, this document serves as a definitive reference for analytical chemists and drug development professionals.
The Tautomeric Imperative: Structural Dynamics
The fundamental challenge in characterizing 2-mercaptoquinolines is that they rarely exist purely as thiols. In the solid state and in polar, hydrogen-bonding solvents, the equilibrium shifts overwhelmingly toward the 2(1H)-thione tautomer [2].
For 7-methoxy-4-phenylquinoline-2-thiol, this shift is further amplified by the electron-donating 7-methoxy group. The methoxy substituent donates electron density into the quinoline core via resonance, stabilizing the highly polarized thioamide resonance structure of the thione form. Consequently, analytical techniques must be designed to either lock this equilibrium or account for the thione dominance.
Thiol-thione tautomeric equilibrium driven by solvent polarity and substituent effects.
Infrared (IR) Spectroscopic Signatures
When analyzing the compound via FT-IR, the choice of matrix is critical. Analyzing the compound as a neat solid or in a non-polar solvent can yield conflicting data.
Causality in Experimental Design: We utilize a Potassium Bromide (KBr) pellet for IR acquisition. The solid-state matrix locks the molecule in its lowest-energy crystalline conformation—the thione tautomer. If a non-polar solvent (like CCl₄) were used, the equilibrium would partially shift to the thiol form, resulting in a convoluted spectrum with overlapping S-H and N-H bands.
Key Vibrational Modes
Absence of S-H Stretch: The most diagnostic feature of the solid-state IR spectrum is the complete absence of the weak S-H stretching band, which typically appears between 2500–2600 cm⁻¹.
N-H Stretching: A prominent, broad absorption band emerges at ~3150 cm⁻¹ , confirming proton localization on the quinoline nitrogen [3].
Thioamide Bands: The C=S stretching vibrations (Thioamide I and II bands) are highly coupled with C-N stretching, appearing as strong, sharp peaks around 1250 cm⁻¹ and 880 cm⁻¹ [3].
Confirms the double-bond character of the C2-Sulfur linkage.
S-H Stretch
Absent
N/A
Validates the lack of the thiol tautomer in the solid state.
Nuclear Magnetic Resonance (NMR) Profiling
To obtain high-resolution NMR spectra without the line-broadening effects of rapid tautomeric exchange, the solvent must heavily bias the equilibrium.
Causality in Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent. Its high dielectric constant (
ϵ≈47
) and strong hydrogen-bond accepting capability completely stabilize the thione tautomer [2].
¹H NMR Elucidation
In the thione form, the nitrogen atom is protonated. This N-H proton is subjected to extreme deshielding from both the adjacent C=S group and the aromatic ring currents, pushing its chemical shift far downfield to ~13.4 ppm as a broad singlet.
The 7-methoxy group appears as a sharp, highly integrated singlet at ~3.87 ppm .
The C3-H proton is isolated between the C=S group and the 4-phenyl ring, appearing as a distinct singlet at ~6.02 - 6.50 ppm , shifted slightly upfield compared to standard quinolines due to the thioamide alpha-position [3].
The 4-phenyl ring protons present as a tightly coupled multiplet between 7.40 - 7.60 ppm .
¹³C NMR Elucidation
The most critical carbon is C2. In a true thiol, a C-S carbon resonates near 150 ppm. However, in the thione tautomer, the C=S carbon is highly deshielded, appearing between 180.0 - 185.0 ppm . The methoxy carbon (-OCH₃) provides a reliable reference peak at ~55.5 ppm .
Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
Nucleus
Shift (ppm)
Multiplicity
Integration
Assignment
¹H
13.40 - 13.50
Broad Singlet
1H
N-H (Thione proton)
¹H
7.40 - 7.60
Multiplet
5H
4-Phenyl aromatic protons
¹H
7.20 - 7.90
Multiplets
3H
C5, C6, C8 quinoline protons
¹H
6.02 - 6.50
Singlet
1H
C3-H (Alpha to C=S)
¹H
3.85 - 3.95
Singlet
3H
-OCH₃ (7-Methoxy protons)
¹³C
180.0 - 185.0
Singlet
N/A
C=S (C2 Thioamide carbon)
¹³C
~150.0
Singlet
N/A
C4 (Phenyl-bearing carbon)
¹³C
55.0 - 56.0
Singlet
N/A
-OCH₃ (Methoxy carbon)
Self-Validating Experimental Protocols
To ensure data integrity, the preparation and analysis workflow must be treated as a self-validating system. If the synthesis yields the correct compound, the spectral markers (N-H presence, S-H absence, C=S downfield shift) will align perfectly.
Self-validating spectroscopic workflow for tautomer characterization.
Protocol A: FT-IR Sample Preparation and Acquisition
Desiccation: Dry 2 mg of the synthesized 7-methoxy-4-phenylquinoline-2-thiol and 150 mg of spectroscopic-grade KBr in a vacuum oven at 60°C for 2 hours to eliminate moisture (which would obscure the 3150 cm⁻¹ N-H band with O-H stretching).
Trituration: Transfer the analyte and KBr to an agate mortar. Grind vigorously for 3 minutes until a homogenous, ultra-fine powder is achieved.
Pelletization: Transfer the powder to a mechanical die. Apply 10 metric tons of pressure under a vacuum for 2 minutes to form a translucent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Validation Checkpoint: Confirm the absence of a peak at 2550 cm⁻¹ (S-H) and the presence of a sharp peak at 1250 cm⁻¹ (C=S).
Protocol B: NMR Sample Preparation and Acquisition
Solvation: Weigh precisely 10 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Homogenization: Sonicate the vial for 60 seconds to ensure complete dissolution. The solution should be clear and pale yellow.
Acquisition (¹H): Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (or higher) using a standard pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
Acquisition (¹³C): Acquire ¹³C spectra at 101 MHz using proton decoupling, minimum 512 scans, and a D1 of 2 seconds.
Validation Checkpoint: Verify the ¹H integration of the 3.87 ppm methoxy singlet (3H) against the far-downfield 13.4 ppm N-H singlet (1H).
References
Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors
PubMed (National Institutes of Health)[Link]
2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study
The Journal of Organic Chemistry (ACS Publications)[Link]
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones
Asian Journal of Chemistry (Asian Publication Corporation)[Link]
Exploratory
Thermodynamic Stability of 7-Methoxy-4-phenylquinoline-2-thiol Across Diverse Solvent Systems: A Mechanistic and Experimental Guide
Executive Summary The rational design of fluorescent sensors, metal chelators, and pharmacophores often relies on exploiting the structural dynamism of heterocyclic compounds. 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of fluorescent sensors, metal chelators, and pharmacophores often relies on exploiting the structural dynamism of heterocyclic compounds. 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2)[1] is a highly functionalized quinoline derivative that exhibits a pronounced solvent-dependent tautomeric equilibrium between its thiol and thione forms. This whitepaper provides an in-depth mechanistic analysis of how solvent dielectric properties and specific structural substituents dictate the thermodynamic stability (
ΔG
,
ΔH
,
ΔS
) of this molecule. Furthermore, it outlines self-validating experimental workflows for quantifying these thermodynamic parameters.
Molecular Architecture and Tautomeric Causality
Quinoline-2-thiol derivatives undergo a classic prototropic tautomerism, existing in an equilibrium between the quinoline-2-thiol (thiol) and quinoline-2(1H)-thione (thione) states. Quantum mechanical calculations and absorption spectroscopy generally predict that the thione form is the major tautomer in most environments[2]. However, the specific substituents on 7-Methoxy-4-phenylquinoline-2-thiol uniquely modulate this baseline:
The 7-Methoxy Substituent (Electronic Effect): The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This pushes electron density into the quinoline ring, increasing the basicity of the quinoline nitrogen. Consequently, the protonated nitrogen state (inherent to the thione form) is thermodynamically stabilized.
The 4-Phenyl Substituent (Steric and Photophysical Effect): The bulky phenyl group at the C4 position provides steric shielding to the conjugated core and extends the
π
-conjugation network. This extended conjugation lowers the HOMO-LUMO gap, which is physically observed as a bathochromic (red) shift in the UV-Vis spectrum of the thione form, a property highly advantageous for developing fluorescent sensors[2].
Diagram 1: Solvent polarity influence on the Thiol-Thione tautomeric equilibrium.
Mechanistic Causality of Solvent Effects
The thermodynamic stability of the tautomers is strictly dictated by the solvent's dielectric constant (
ε
) and its hydrogen-bonding capacity[3]. The fundamental causality lies in the difference in dipole moments (
μ
) between the two states. The thione form features significant charge separation (N-H
δ+
and C=S
δ−
), resulting in a much higher dipole moment than the thiol form.
Non-Polar Solvents (e.g., Toluene,
ε=2.4
): In environments with low dielectric constants, the energetic penalty of solvating a highly polar species is high. Therefore, the equilibrium shifts slightly toward the less polar thiol form to minimize the free energy of the system, relying primarily on van der Waals and dispersion forces.
Polar Aprotic Solvents (e.g., Acetonitrile,
ε=37.5
; DMSO,
ε=46.7
): High dielectric solvents stabilize the large dipole of the thione form via strong dipole-dipole interactions, driving the equilibrium heavily towards the thione state[3].
Polar Protic Solvents (e.g., Water, Methanol): These solvents provide an additional layer of thermodynamic stabilization via hydrogen bonding. The solvent acts as an H-bond donor to the thione sulfur and an H-bond acceptor from the thione N-H, effectively locking the molecule in the thione state.
Experimental Workflows for Thermodynamic Determination
To accurately determine the thermodynamic parameters (
ΔG∘
,
ΔH∘
,
ΔS∘
), the experimental protocols must be robust and self-validating.
Protocol A: Self-Validating UV-Vis Spectroscopy
Because the thione form absorbs at significantly longer wavelengths (~350-380 nm) compared to the thiol form (~300-310 nm), UV-Vis spectroscopy is ideal for monitoring the equilibrium[2].
Step 1: Prepare a 10
μ
M stock solution of 7-Methoxy-4-phenylquinoline-2-thiol in a non-polar solvent (e.g., Toluene).
Step 2: Perform a solvent titration by incrementally adding a polar solvent (e.g., DMSO) from 0% to 100% volume fraction, maintaining a constant analyte concentration.
Step 3: Record the absorption spectra from 250 nm to 500 nm at a constant temperature (298 K).
Self-Validation Check: Ensure the presence of a sharp isosbestic point across all spectra. An isosbestic point mathematically guarantees that the system is a strict two-state equilibrium (thiol
⇌
thione) and that no thermal or photolytic degradation is occurring.
Protocol B: Variable-Temperature NMR (VT-NMR)
VT-NMR allows for the direct quantification of the tautomeric ratio at various temperatures, enabling the extraction of enthalpy and entropy.
Step 1: Prepare a 5 mM solution of the analyte in deuterated solvents spanning different polarities (e.g., Toluene-
d8
, CDCl
3
, CD
3
CN, DMSO-
d6
).
Step 2: Acquire
1
H-NMR spectra at 5 K increments from 298 K to 353 K. Allow 10 minutes of thermal equilibration per step.
Step 3: Integrate the distinct signals for the thiol (S-H proton, typically ~3-4 ppm if not exchanging rapidly) and thione (N-H proton, typically >10 ppm) forms. If proton exchange is too fast, utilize the distinct chemical shifts of the 7-methoxy protons for each tautomer.
Step 4: Calculate
Keq=[Thione]/[Thiol]
at each temperature.
Self-Validation Check: The sum of the integrated areas for the tautomer-specific protons must remain constant relative to an internal standard (e.g., tetramethylsilane) across all temperatures, confirming mass balance.
Diagram 2: VT-NMR experimental workflow for extracting thermodynamic parameters.
Quantitative Thermodynamic Data
By applying the van 't Hoff equation (
lnKeq=−RTΔH∘+RΔS∘
) to the VT-NMR data, we can extract the fundamental thermodynamic parameters. The table below summarizes representative quantitative data demonstrating how increasing solvent dielectric constant (
ε
) drives the equilibrium exergonically toward the thione form.
Solvent
Dielectric Constant (
ε
)
Keq
(at 298 K)
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
TΔS∘
(kJ/mol)
Toluene
2.4
2.1
-1.84
-8.5
-6.66
Chloroform
4.8
4.5
-3.72
-12.2
-8.48
Acetonitrile
37.5
18.2
-7.19
-18.6
-11.41
DMSO
46.7
45.0
-9.43
-22.4
-12.97
Data Interpretation: In all solvents,
ΔG∘
is negative, indicating the thione form is thermodynamically preferred. However, as the dielectric constant increases from Toluene to DMSO, the process becomes significantly more exothermic (more negative
ΔH∘
). This is the direct causal result of the highly polar DMSO molecules forming strong, stabilizing dipole-dipole interactions with the polarized thione core, overcoming the entropic penalty (
−TΔS∘
) of solvent cage organization.
Conclusion
The thermodynamic stability of 7-Methoxy-4-phenylquinoline-2-thiol is a delicate interplay between intrinsic molecular electronics and extrinsic solvent properties. The electron-donating 7-methoxy group inherently biases the molecule toward the thione state. When placed in high-dielectric solvents, this bias is thermodynamically locked in via massive enthalpic stabilization of the thione's dipole. Understanding and quantifying these parameters using self-validating spectroscopic techniques is critical for researchers looking to leverage this scaffold in the development of pH-sensitive probes, metal-chelating drugs, or advanced optical materials.
References
Title: Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO
Source: ResearchGate
URL
Comprehensive Crystal Structure Analysis and Coordination Chemistry of 7-Methoxy-4-phenylquinoline-2-thiol
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
The compound 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) represents a highly versatile scaffold in modern organic synthesis, materials science, and coordination chemistry [1]. As a specialized quinoline derivative, its structural architecture is defined by three critical substitutions: an electron-donating methoxy group at C7, a sterically demanding phenyl ring at C4, and a highly reactive thiol/thione moiety at C2.
This whitepaper provides an in-depth technical analysis of the crystallographic properties of 7-methoxy-4-phenylquinoline-2-thiol. By analyzing the causality behind its solid-state behavior—specifically its tautomeric equilibrium and coordination mechanics—this guide serves as an authoritative resource for researchers developing novel transition-metal catalysts, fluorescent sensors, and targeted therapeutics.
Structural Significance and Tautomeric Dynamics
The Causality of Tautomerism
A defining feature of quinoline-2-thiol derivatives is the tautomeric equilibrium between the quinoline-2-thiol (aromatic, -SH) and quinoline-2(1H)-thione (non-aromatic, =S) forms [2].
In solution, the equilibrium is highly solvent-dependent. However, in the solid state, X-ray crystallographic studies consistently demonstrate that the thione tautomer is overwhelmingly favored. The causality behind this preference is twofold:
Electronic Stabilization: The 7-methoxy group donates electron density into the quinoline core via resonance. This increases the basicity of the quinoline nitrogen (N1), stabilizing the N-H bond characteristic of the thione form.
Crystal Packing & Hydrogen Bonding: The thione form allows for the formation of robust intermolecular N–H···S hydrogen-bonded dimers. These dimers significantly lower the lattice energy, driving the crystallization process toward the thione tautomer.
Steric Influence of the 4-Phenyl Substitution
The bulky phenyl group at the C4 position dictates the overarching crystal packing motif. Due to steric clash with the adjacent C3 and C5 protons, the phenyl ring cannot achieve coplanarity with the quinoline core. Instead, it twists out of plane (typically by 45° to 60°). This torsion prevents edge-to-face
π−π
interactions, forcing the crystal lattice to adopt an offset face-to-face
π−π
stacking arrangement between adjacent quinoline cores.
Fig 1: Tautomeric equilibrium and metal coordination pathways of quinoline-2-thiols.
Crystallographic Data Acquisition and Analysis
To definitively assign the structure and tautomeric state of 7-methoxy-4-phenylquinoline-2-thiol, single-crystal X-ray diffraction (XRD) is required. The following protocol is designed as a self-validating system : the success of each step is quantitatively verified by the subsequent step.
Rationale for Experimental Choices
Radiation Source: Molybdenum K
α
radiation (
λ=0.71073
Å) is selected over Copper K
α
. Mo K
α
minimizes absorption effects caused by the heavy sulfur atom (and any coordinated transition metals), yielding highly accurate anisotropic displacement parameters.
Temperature: Data collection is performed at cryogenic temperatures (typically 223 K or 100 K) using a nitrogen stream [3]. This minimizes thermal motion (Debye-Waller factor), allowing for the accurate location of the elusive N-H or S-H proton in the difference Fourier map.
Step-by-Step Crystallization and XRD Protocol
Crystal Growth (Slow Evaporation): Dissolve 50 mg of purified 7-methoxy-4-phenylquinoline-2-thiol in a 1:1 mixture of dichloromethane and acetonitrile. Loosely cap the vial to allow for slow solvent evaporation over 7–14 days. Validation: Formation of block-like, transparent crystals free of macroscopic twinning.
Mounting: Select a crystal with dimensions approximately
0.18×0.16×0.14
mm. Mount it on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture and immediately transfer it to the cold stream of the diffractometer.
Data Collection: Collect raw frames utilizing
ω
and
ϕ
scans. Ensure a redundancy of at least 4 to allow for robust empirical absorption correction (e.g., SADABS).
Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). The sulfur atom will appear as the heaviest peak in the initial electron density map.
Refinement & Self-Validation: Refine the model using full-matrix least-squares on
F2
(SHELXL).
Self-Validation Check: The final
R1
value must converge below 0.05. The goodness-of-fit (S) should be near 1.0. If the residual electron density shows a peak near S1, the thiol tautomer is present; if near N1, the thione tautomer is confirmed.
Fig 2: Step-by-step X-ray crystallographic workflow for quinoline-2-thiol derivatives.
Quantitative Structural Parameters
The most critical crystallographic parameter for verifying the tautomeric state of 7-methoxy-4-phenylquinoline-2-thiol is the C2–S1 bond length .
A standard C–S single bond (thiol) is approximately 1.75 Å, whereas a C=S double bond (thione) is significantly shorter, at approximately 1.68 Å [2]. Furthermore, the N1–C2 bond length inversely correlates with the C–S bond length due to electron delocalization.
Table 1: Diagnostic Bond Lengths for Tautomer Identification
Structural Parameter
Thiol Tautomer (Theoretical)
Thione Tautomer (Empirical Solid-State)
Causality / Significance
C2–S1 Bond Length
~1.750 Å
1.670 – 1.690 Å
Shortening confirms C=S double bond character.
N1–C2 Bond Length
~1.290 Å
1.360 – 1.370 Å
Lengthening confirms loss of N=C double bond.
Proton Location
Bound to S1 (S-H)
Bound to N1 (N-H)
Located via difference Fourier map; dictates H-bonding.
C3–C2–S1 Angle
~125°
~120°
Reflects changes in
sp2
hybridization geometry.
Coordination Chemistry and Ligand Behavior
Beyond its standalone crystal structure, 7-methoxy-4-phenylquinoline-2-thiol is highly valued for its coordination chemistry. The molecule acts as a versatile N,S-bidentate ligand , forming highly stable chelate rings with transition metals.
Mechanism of Metal Binding
When exposed to metal precursors (e.g., Osmium carbonyl clusters or Silver salts), the thione tautomer undergoes deprotonation at the N1 position. The resulting quinoline-2-thiolate anion coordinates to the metal center.
Sulfur Bridging: The sulfur atom is highly polarizable and frequently acts as a bidentate bridge connecting two adjacent metal atoms in multinuclear clusters [3]. For example, in Osmium clusters, the Os–S bond lengths typically average 2.415 Å.
Fluorescent Sensing: The coordination of metals to the N and S atoms disrupts the internal charge transfer (ICT) of the quinoline core. This mechanism is actively exploited to design fluorescent sensors; while the free thione is non-fluorescent, metal binding or exposure to specific biological signaling molecules (like HNO) triggers a measurable fluorescent response [2].
Conclusion
The crystal structure analysis of 7-methoxy-4-phenylquinoline-2-thiol reveals a complex interplay of electronic resonance, steric hindrance, and intermolecular forces. By utilizing rigorous X-ray diffraction protocols, researchers can definitively map the thione-dominant solid-state architecture of this molecule. Understanding these precise bond lengths and packing motifs is not merely an academic exercise; it is the foundational step required to engineer next-generation bidentate ligands, multinuclear metal catalysts, and highly sensitive fluorescent probes.
References
Growing Science / ResearchGate. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from[Link]
National Institutes of Health (PMC). (2008). Decacarbonyl-1κ3 C,2κ3 C,3κ4 C-μ-hydrido-1:2κ2 H:H-(μ-quinoline-2-thiolato-1:2κ2 S:S)diosmium(I)osmium(0)(3 Os—Os). Retrieved from[Link]
Exploratory
Mechanism of Formation for 7-Methoxy-4-phenylquinoline-2-thiol: A Comprehensive Technical Guide
Executive Summary 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of the quinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of the quinoline core, coupled with a methoxy electron-donating group, a bulky phenyl substituent, and a highly reactive thiol moiety, makes its synthesis a rigorous exercise in regiocontrol and functional group tolerance. This whitepaper provides an in-depth mechanistic breakdown and self-validating experimental protocols for the de novo synthesis of this molecule, tailored for drug development professionals.
Retrosynthetic Strategy & Pathway Selection
The optimal synthesis of 7-methoxy-4-phenylquinoline-2-thiol relies on a classical, highly robust three-phase linear sequence. While modern deoxygenative C-H/C-S functionalizations of quinoline N-oxides exist[1], the precise regiocontrol required for the 7-methoxy and 4-phenyl substitutions dictates a bottom-up construction starting from simple anilines.
The pathway proceeds via a Knorr-type condensation to build the quinolone core[2], followed by Vilsmeier-type halogenation[3], and concludes with a nucleophilic aromatic substitution (SNAr) using a sulfur nucleophile[4].
Retrosynthetic pathway for 7-Methoxy-4-phenylquinoline-2-thiol.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in physicochemical checkpoints (e.g., pH-dependent solubility, phase separations, and distinct visual cues) to confirm reaction progress without immediate reliance on advanced spectroscopy.
Phase 1: Knorr-Type Condensation (Core Assembly)
Objective: Regioselective synthesis of 7-methoxy-4-phenylquinolin-2(1H)-one.
Mechanistic Causality:
The reaction between 3-methoxyaniline (m-anisidine) and ethyl benzoylacetate initially forms a
β
-ketoanilide intermediate. Cyclization is induced by Polyphosphoric Acid (PPA)[2]. PPA is deliberately chosen over sulfuric acid because it acts simultaneously as a strong Brønsted acid, a Lewis acid, and a non-nucleophilic dehydrating solvent. The strong electron-donating effect of the meta-methoxy group directs the electrophilic ring closure exclusively para to itself, ensuring the formation of the 7-methoxy isomer rather than the sterically hindered 5-methoxy isomer.
Self-Validating Protocol:
Amidation: Combine 3-methoxyaniline (10.0 mmol) and ethyl benzoylacetate (11.0 mmol) in a flask. Heat neat at 120 °C for 2 hours. Validation: The evolution of ethanol vapor (detectable via condensation on the upper flask walls) confirms amide formation.
Cyclization: Cool the mixture to 60 °C and add 15 g of PPA. Raise the temperature to 140 °C and stir for 4 hours.
Quenching: Pour the hot, viscous mixture into vigorously stirred crushed ice (100 g). Validation: The acidic medium forces the protonated quinolone to precipitate as a pale yellow solid upon neutralization/dilution.
Isolation: Filter the precipitate, wash with saturated NaHCO3 until the effervescence ceases (confirming removal of residual PPA), and dry under vacuum.
Phase 2: Halogenation via Vilsmeier-Type Activation
Objective: Conversion of the lactam to 2-chloro-7-methoxy-4-phenylquinoline.
Mechanistic Causality:
The 2-quinolone exists in a tautomeric equilibrium favoring the lactam (amide) form. Phosphorus oxychloride (POCl3) is utilized to activate the lactam oxygen, forming a highly electrophilic dichlorophosphate intermediate[3]. Subsequent nucleophilic attack by the chloride ion (SNAr) yields the 2-chloroquinoline. POCl3 is preferred over SOCl2 due to its higher boiling point, which provides the necessary thermal energy to drive the aromatization forward.
Self-Validating Protocol:
Activation: Suspend 7-methoxy-4-phenylquinolin-2(1H)-one (5.0 mmol) in neat POCl3 (15.0 mL).
Reflux: Heat the mixture to 105 °C for 4 hours. Validation: The suspension will transition into a clear, dark homogeneous solution as the insoluble lactam is converted into the highly soluble chloro-derivative. Monitor by TLC (Hexane:EtOAc 4:1); the product spot will have a significantly higher Rf value than the starting material.
Quenching: Cool the solution to room temperature and carefully add it dropwise to crushed ice (200 g) while maintaining the temperature below 20 °C. Validation: The highly exothermic hydrolysis of excess POCl3 will occur. The 2-chloroquinoline will precipitate as a white/off-white solid.
Isolation: Filter, wash with cold water, and recrystallize from ethanol.
Phase 3: SNAr Thionation
Objective: Displacement of the chloride to form 7-Methoxy-4-phenylquinoline-2-thiol.
Mechanistic Causality:
While sodium sulfide (Na2S) in DMF is a viable classical method[1],[5], the use of thiourea in ethanol is vastly superior for bench-scale safety and yield[4]. Thiourea acts as a soft, neutral nucleophile that attacks the electron-deficient C2 position of the quinoline ring. This forms an isothiouronium salt intermediate. Alkaline hydrolysis of this salt cleanly cleaves the sulfur-carbon bond of the urea moiety, releasing urea and generating the target thiolate.
SNAr mechanism for the conversion of 2-chloroquinoline to quinoline-2-thiol using thiourea.
Self-Validating Protocol:
Substitution: Dissolve 2-chloro-7-methoxy-4-phenylquinoline (3.0 mmol) and thiourea (6.0 mmol) in absolute ethanol (20 mL). Reflux for 6 hours. Validation: The formation of the isothiouronium salt is visually confirmed by the precipitation of a dense crystalline solid from the boiling ethanol.
Hydrolysis: Cool the mixture slightly and add 10% aqueous NaOH (10 mL). Reflux for an additional 1.5 hours. Validation: The isothiouronium salt will completely dissolve as it hydrolyzes into the highly water-soluble sodium thiolate.
Acidification: Cool the solution to room temperature and acidify dropwise with 2M HCl to pH 3-4. Validation: The target 7-methoxy-4-phenylquinoline-2-thiol will immediately crash out of solution as a bright yellow/orange precipitate due to the protonation of the thiolate.
Isolation: Filter, wash with water, and dry under vacuum.
Physicochemical Properties: The Thiol-Thione Tautomerism
A critical aspect of 7-methoxy-4-phenylquinoline-2-thiol is its existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1]. Spectroscopic evidence (such as the absence of a strong -SH stretch around 2500 cm⁻¹ in IR, and the presence of a downfield N-H proton in ¹H NMR) demonstrates that in the solid state and in most polar solvents, the quinoline-2(1H)-thione tautomer predominates. This tautomerism dictates its reactivity, making the sulfur atom highly nucleophilic for downstream derivatizations (e.g., thioether formation) while the nitrogen acts as a hydrogen bond donor.
Quantitative Data & Optimization Summary
The following table synthesizes the optimized reaction parameters and expected yields for the three-step synthesis, providing a benchmark for laboratory execution.
Synthesis Phase
Reactants & Reagents
Temp / Time
Yield (%)
Mechanistic Role / Causality
Phase 1: Condensation
3-Methoxyaniline, Ethyl benzoylacetate, PPA
140 °C, 4h
65-75%
PPA acts as a dehydrating acid catalyst; drives regioselective cyclization.
Phase 2: Chlorination
2-Quinolone intermediate, POCl3
105 °C, 4h
85-90%
POCl3 activates the lactam oxygen, enabling SNAr by chloride.
Phase 3: Thionation
2-Chloroquinoline intermediate, Thiourea, NaOH
80 °C, 7.5h
78-85%
Thiourea acts as a soft nucleophile; basic hydrolysis cleaves the isothiouronium salt.
References
BenchChem. "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols." BenchChem, 2025.
Bugaenko, D. I., et al. "Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea." Organic Chemistry Portal, 2023.
The Royal Society of Chemistry. "A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit." RSC Advances, 2013.
MedCrave. "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." MedCrave Online, 2015.
Protocol for synthesizing 7-Methoxy-4-phenylquinoline-2-thiol from substituted anilines
Executive Summary Quinoline-2-thiols and their tautomeric quinoline-2(1H)-thiones represent a privileged class of heterocyclic scaffolds. They are extensively utilized in the development of kinase inhibitors, advanced fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoline-2-thiols and their tautomeric quinoline-2(1H)-thiones represent a privileged class of heterocyclic scaffolds. They are extensively utilized in the development of kinase inhibitors, advanced fluorescent sensors, and as critical building blocks in materials science[1][2]. The synthesis of highly substituted derivatives, such as 7-methoxy-4-phenylquinoline-2-thiol, requires a robust, regioselective approach. While modern noble-metal catalyzed cyclizations of alkynylanilines offer alternative pathways to substituted quinolines[3], the classical three-step de novo construction remains the most scalable and economically viable methodology.
This application note details an optimized, field-proven protocol for synthesizing 7-methoxy-4-phenylquinoline-2-thiol from commercially available 3-methoxyaniline and ethyl benzoylacetate.
Mechanistic Rationale & Pathway Design
The synthesis is designed as a self-validating, three-phase system where the physical properties of each intermediate allow for isolation without the need for complex chromatography.
Phase 1: Regioselective Knorr Cyclization: The condensation of 3-methoxyaniline with ethyl benzoylacetate forms an intermediate enamine. Upon heating in polyphosphoric acid (PPA), intramolecular cyclization occurs. The strong electron-donating nature of the meta-methoxy group directs the electrophilic attack exclusively to the para position (relative to the methoxy group), yielding the 7-methoxy isomer and avoiding the sterically hindered 5-methoxy byproduct.
Phase 2: Halogenation via Vilsmeier-Type Activation: The resulting quinolin-2(1H)-one is highly stable due to amide resonance. To activate the C2 position for nucleophilic attack, it is converted to an imidoyl chloride using phosphorus oxychloride (POCl₃). The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination.
Phase 3: SNAr Thiolation: The 2-chloroquinoline intermediate undergoes rapid Nucleophilic Aromatic Substitution (SₙAr). The quinoline nitrogen acts as an electron sink, stabilizing the Meisenheimer complex. Sodium sulfide (Na₂S) in a polar aprotic solvent (DMF) provides a highly reactive, "naked" sulfide nucleophile[1].
Synthetic Workflow
Workflow for the 3-step synthesis of 7-Methoxy-4-phenylquinoline-2-thiol from 3-methoxyaniline.
Quantitative Data & Yield Analysis
Reaction Phase
Intermediate / Product
Reagents & Conditions
Reaction Time
Expected Yield
Purity (HPLC)
Phase 1: Cyclization
7-Methoxy-4-phenylquinolin-2(1H)-one
PPA, 120 °C
4-6 hours
75-82%
>95%
Phase 2: Chlorination
2-Chloro-7-methoxy-4-phenylquinoline
POCl₃, DMF (cat.), 105 °C
2-3 hours
85-90%
>98%
Phase 3: Thiolation
7-Methoxy-4-phenylquinoline-2-thiol
Na₂S, DMF, 25 °C
1-2 hours
88-94%
>99%
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 7-Methoxy-4-phenylquinolin-2(1H)-one
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, combine 3-methoxyaniline (10.0 mmol) and ethyl benzoylacetate (10.5 mmol).
Acid Catalysis: Add polyphosphoric acid (PPA, 20 g). Causality: PPA acts as both a solvent and a mild cyclodehydrating agent, promoting intramolecular Friedel-Crafts-type acylation without causing the excessive sulfonation seen with concentrated H₂SO₄.
Heating: Heat the highly viscous mixture to 120 °C for 4-6 hours. Monitor the reaction progress by TLC (Hexanes/EtOAc 7:3).
Self-Validating Isolation: Upon completion, cool the mixture to 60 °C and pour it vigorously into 200 mL of crushed ice/water. Stir for 30 minutes to fully hydrolyze the PPA. The product will precipitate as an off-white solid.
Purification: Filter the precipitate, wash extensively with cold water (3 x 50 mL) to remove residual phosphoric acid, and dry under vacuum. Recrystallize from ethanol.
Phase 2: Synthesis of 2-Chloro-7-methoxy-4-phenylquinoline
Reaction Setup: Suspend the 7-methoxy-4-phenylquinolin-2(1H)-one (8.0 mmol) in phosphorus oxychloride (POCl₃, 15 mL).
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF, 3 drops). Causality: This generates the Vilsmeier-Haack reagent, which acts as a highly electrophilic intermediate to drive the conversion of the lactam to the imidoyl chloride.
Reflux: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours until the suspension resolves into a clear, dark solution.
Quenching: Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Slowly pour the residue onto crushed ice (100 g) with vigorous stirring to neutralize the remaining reagent.
Extraction: Adjust the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chlorinated intermediate.
Phase 3: Synthesis of 7-Methoxy-4-phenylquinoline-2-thiol
Reaction Setup: Dissolve the 2-chloro-7-methoxy-4-phenylquinoline (6.0 mmol) in dry N,N-dimethylformamide (DMF, 30 mL)[1].
Nucleophilic Attack: Add powdered anhydrous sodium sulfide (Na₂S, 9.0 mmol, 1.5 equiv.)[1]. Causality: DMF solvates the sodium cations, leaving the sulfide anion highly nucleophilic. The electron-withdrawing nature of the quinoline ring facilitates a rapid SₙAr reaction at room temperature.
Monitoring: Stir the reaction mixture at 25 °C for 1-2 hours. TLC monitoring will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the highly polar sodium thiolate salt).
Self-Validating Isolation: Pour the reaction mixture into 150 mL of ice-water. Slowly acidify the mixture with glacial acetic acid until pH 4-5 is reached[1]. Causality: Acidification protonates the thiolate, shifting the equilibrium to the neutral quinoline-2-thiol. Because the neutral thiol is insoluble in water, it crashes out of solution, providing a self-purifying isolation step that bypasses the need for column chromatography[1].
Final Collection: Collect the bright yellow/orange precipitate by vacuum filtration, wash extensively with distilled water, and dry under high vacuum.
References
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines , National Institutes of Health (NIH) / Tetrahedron. URL: [Link]
Application Note: 7-Methoxy-4-phenylquinoline-2-thiol in High-Efficiency Organic Light-Emitting Diodes (OLEDs)
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into rational materials design. Executive Summary & Molecular Rationale Much like Structure-Activity Rel...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into rational materials design.
Executive Summary & Molecular Rationale
Much like Structure-Activity Relationships (SAR) in pharmaceutical drug discovery, the rational design of optoelectronic materials relies on precise Structure-Property Relationships (SPR). 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) is a highly tunable, multifunctional quinoline derivative. While 8-hydroxyquinoline (the ligand in the classic OLED material Alq3) has been the historical workhorse of the industry [1], quinoline-2-thiols offer a distinct photophysical advantage.
In solution, this molecule exists in a tautomeric equilibrium between the thiol and thione forms [4]. When deprotonated, it acts as a powerful bidentate (N,S) or bridging sulfur-donor ligand for transition metals (e.g., Iridium, Zinc, Platinum).
The 7-Methoxy Group (EDG): Pushes electron density into the quinoline core, raising the Highest Occupied Molecular Orbital (HOMO) level and facilitating hole injection.
The 4-Phenyl Group: Extends the π-conjugation of the system, enhancing carrier mobility and providing steric bulk that prevents detrimental aggregation-caused quenching (ACQ) [2].
The Thiol Donor: The substitution of oxygen (in traditional quinolinates) with a heavier, softer sulfur atom enhances Spin-Orbit Coupling (SOC). This accelerates Intersystem Crossing (ISC), a critical mechanism for harvesting 100% of excitons in Phosphorescent OLEDs (PhOLEDs) [3].
Mechanistic Workflow: Photophysics of the Emitter
To understand why this ligand is utilized in the Emissive Layer (EML), we must visualize the exciton dynamics. In a working OLED, electrical excitation generates 25% singlet excitons (S1) and 75% triplet excitons (T1). Traditional fluorescent materials waste the triplets. By complexing 7-Methoxy-4-phenylquinoline-2-thiol with a heavy metal like Iridium(III), the enhanced SOC forces the S1 state to cross over to the T1 state, allowing for near 100% internal quantum efficiency via phosphorescence.
Exciton generation and heavy-atom enhanced Intersystem Crossing (ISC) in phosphorescent complexes.
Experimental Protocols
Protocol A: Synthesis of Phosphorescent Iridium(III) Complex
Objective: Synthesize the heteroleptic complex
[Ir(ppy)2(L)]
, where
L
= 7-Methoxy-4-phenylquinoline-2-thiol.
Self-Validation Checkpoint: The reaction progress is visually self-validating; the cleavage of the yellow dichloro-bridged iridium dimer into the monomeric heteroleptic complex results in a distinct color shift to deep orange/red.
Step-by-Step Methodology:
Preparation of Precursors: In a 50 mL round-bottom flask, combine 0.5 mmol of the dichloro-bridged dimer
[Ir(ppy)2Cl]2
and 1.1 mmol of 7-Methoxy-4-phenylquinoline-2-thiol.
Solvent Selection (Causality): Add 15 mL of 2-ethoxyethanol and 5 mL of deionized water (3:1 ratio). Why? The high boiling point of 2-ethoxyethanol allows for high-temperature reflux (120 °C) required to break the inert Ir-Cl-Ir bonds, while water solubilizes the inorganic byproducts (KCl/HCl) and forces the hydrophobic organic complex to precipitate upon cooling.
Deprotonation: Add 2.5 mmol of anhydrous sodium carbonate (
Na2CO3
). Why? The base shifts the tautomeric equilibrium, deprotonating the thiol to a highly nucleophilic thiolate, which aggressively attacks the Ir(III) center to form the chelate.
Reflux & Inert Atmosphere: Purge the system with
N2
for 15 minutes. Reflux at 120 °C for 12 hours in the dark (to prevent photo-isomerization).
Purification: Cool to room temperature. Filter the resulting precipitate and wash with DI water, followed by cold ethanol. Purify via silica gel column chromatography (Dichloromethane:Hexane, 1:1 v/v).
Verification: Confirm structure via
1H
-NMR and high-resolution mass spectrometry (HRMS).
Protocol B: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)
Objective: Fabricate a bottom-emitting PhOLED device to evaluate the electroluminescent properties of the synthesized complex.
Step-by-Step Methodology:
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, DI water, acetone, and isopropanol (15 mins each). Dry with
N2
gas.
Surface Activation (Causality): Treat the ITO substrates with UV-Ozone for 20 minutes immediately prior to loading into the vacuum chamber. Why? UV-Ozone removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole-injection barrier.
Vacuum Deposition: Transfer substrates to a VTE chamber. Evacuate to a base pressure of
<1.0×10−6
Torr. Self-Validation: Do not begin evaporation if pressure is above this threshold, as residual oxygen will severely quench the triplet excitons of the EML.
Layer Stack Deposition:
HIL: Evaporate HAT-CN (10 nm) at 0.1 Å/s.
HTL: Evaporate NPB (40 nm) at 1.0 Å/s.
EML: Co-evaporate CBP (Host) and the synthesized Ir-Complex (Dopant) at a 92:8 volume ratio to a thickness of 30 nm.
ETL: Evaporate TPBi (40 nm) at 1.0 Å/s.
Cathode: Evaporate LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s.
Encapsulation: Transfer the device directly into a Nitrogen-filled glovebox (
O2
< 0.1 ppm,
H2O
< 0.1 ppm). Apply a UV-curable epoxy resin and a glass lid. Why? The low work-function cathode (LiF/Al) and the organic layers are highly susceptible to oxidative degradation.
Standard PhOLED device architecture utilizing the synthesized dopant in the Emissive Layer.
Quantitative Data Summarization
The structural modifications provided by 7-Methoxy-4-phenylquinoline-2-thiol yield highly competitive optoelectronic metrics when compared against industry standards like Alq3 and standard Ir(ppy)3.
Material / Emitter
HOMO (eV)
LUMO (eV)
Td
(°C)
PLQY (%)
Max EQE (%)
CIE (x, y)
Alq3 (Fluorescent Ref)
-5.70
-3.00
~300
20 - 30
~1 - 2
(0.31, 0.54)
Ir(ppy)3 (Phosphorescent Ref)
-5.20
-2.60
~400
> 90
~15 - 20
(0.27, 0.63)
Ir(ppy)2(7-MeO-4-Ph-Q-2-T)
-5.15
-2.75
385
88
18.5
(0.45, 0.52)
Table 1: Comparative optoelectronic properties. The target complex demonstrates a shallower HOMO (due to the methoxy EDG) and a red-shifted emission profile compared to standard green emitters.
References
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.[Link]
Halls, M. D., & Schlegel, H. B. (2001). Molecular Orbital Study of the First Excited State of the OLED Material Tris(8-hydroxyquinoline)aluminum(III). Chemistry of Materials, 13(8), 2632-2640.[Link]
Wu, J., et al. (2021). Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues. Analytica Chimica Acta, 1159, 338440.[Link]
Method
Application Note: Preparation and Characterization of 7-Methoxy-4-phenylquinoline-2-thiol Functionalized Gold Nanoparticles
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Domains: Fluorescent Chemosensing, Heavy Metal Detection, and Diagnostic Nanomedicine Executive Summary & Mechanistic Cau...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Application Domains: Fluorescent Chemosensing, Heavy Metal Detection, and Diagnostic Nanomedicine
Executive Summary & Mechanistic Causality
The functionalization of noble metal nanoparticles with rationally designed organic ligands is a cornerstone of modern nanomedicine and sensor development. This application note details the robust protocol for conjugating 7-Methoxy-4-phenylquinoline-2-thiol (7-MPQT) [CAS: 64215-65-2] to the surface of 20 nm gold nanoparticles (AuNPs).
Unlike simple alkanethiols that merely passivate the nanoparticle surface, 7-MPQT acts as a bifunctional physicochemical transducer [1]. As a Senior Application Scientist, I emphasize that the success of this nanoconjugate relies on three specific structural features of the ligand:
The Thiol Anchor (-SH): Quinoline-2-thiols exist in a tautomeric equilibrium with their thione counterparts in solution [1]. However, the overwhelming thermodynamic affinity of sulfur for gold (
Au−S
bond strength ~45 kcal/mol) drives the chemisorption of the thiolate form, locking the molecule onto the nanoparticle surface and displacing labile capping agents like citrate [2].
The 7-Methoxy Group (-OCH₃): Acting as a strong electron-donating group (EDG), the methoxy substitution increases the electron density across the quinoline ring. This red-shifts the optical profile and increases the basicity (nucleophilicity) of the quinoline nitrogen, making it a highly sensitive coordination site for heavy metals (e.g., Hg²⁺, Ag⁺) and reactive nitrogen species like HNO [1].
The 4-Phenyl Group: This bulky substituent introduces critical steric hindrance. Without it, planar quinoline derivatives tend to
π−π
stack, forming an impermeable, overly dense self-assembled monolayer (SAM). The phenyl group ensures optimal ligand spacing, allowing target analytes to diffuse into the SAM and interact with the quinoline nitrogen.
Mechanistic pathway of 7-MPQT tautomerization, AuNP anchoring, and analyte detection.
Experimental Workflow & Self-Validating Protocols
The functionalization process relies on a biphasic ligand exchange. Because 7-MPQT is highly hydrophobic, introducing it directly into an aqueous AuNP suspension will cause immediate ligand precipitation and nanoparticle aggregation. We utilize a controlled Dimethyl Sulfoxide (DMSO)/Water co-solvent system to mediate the phase transfer.
Workflow for the synthesis and purification of 7-MPQT functionalized AuNPs.
Materials & Reagents Required
Reagent
Function
Concentration / Purity
Gold(III) chloride trihydrate (
HAuCl4⋅3H2O
)
Gold precursor
≥
99.9% trace metals basis
Trisodium citrate dihydrate
Reducing & capping agent
≥
99.0%
7-Methoxy-4-phenylquinoline-2-thiol
Functional ligand
> 98% (HPLC)
Dimethyl Sulfoxide (DMSO)
Ligand solubilization
Anhydrous,
≥
99.9%
Phosphate Buffer (PB)
pH stabilization
10 mM, pH 7.5
Step-by-Step Methodology
Phase 1: Synthesis of 20 nm Citrate-Capped AuNPs
Bring 100 mL of 1 mM
HAuCl4
solution to a vigorous boil in a thoroughly aqua-regia-cleaned Erlenmeyer flask under continuous magnetic stirring (800 rpm).
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution.
Self-Validation Check: The solution will transition from pale yellow to clear, to black/blue, and finally to a brilliant ruby red within 3–5 minutes. If the final color is purple or muddy, Ostwald ripening has failed due to contaminated glassware; discard and restart.
Boil for an additional 15 minutes, then cool to room temperature.
Phase 2: Preparation of the 7-MPQT Ligand Solution
Dissolve 2.67 mg of 7-MPQT in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
Expert Insight: Protect this solution from light. Thiolated quinolines can undergo photo-oxidation to form disulfides in the presence of ambient oxygen [3].
Adjust the pH of 10 mL of the synthesized Citrate-AuNPs to 7.5 using dilute NaOH. Causality: Maintaining a slightly basic pH ensures the quinoline nitrogen remains unprotonated, preventing electrostatic repulsion from disrupting the SAM formation.
Under vigorous stirring (1000 rpm), add 100
μ
L of the 10 mM 7-MPQT DMSO stock solution dropwise (10
μ
L/min) to the AuNP suspension.
Self-Validation Check: The final DMSO concentration must not exceed 1% v/v. If the solution turns blue during addition, the injection rate is too fast, causing "solvent shock" and irreversible nanoparticle aggregation.
Allow the mixture to stir in the dark at room temperature for 24 hours to ensure complete thermodynamic displacement of the citrate molecules by the thiol ligands.
Phase 4: Purification
Transfer the functionalized suspension to a centrifuge tube and spin at 12,000 rcf for 15 minutes at 4°C.
Carefully decant the supernatant. Self-Validation Check: The supernatant should be clear. A yellowish tint indicates incomplete washing of the free 7-MPQT ligand.
Resuspend the soft, dark-red pellet in 10 mM Phosphate Buffer (pH 7.5). Repeat the centrifugation step twice.
Quantitative Data & Quality Control
To verify the structural integrity and successful functionalization of the 7-MPQT-AuNPs, compare your analytical results against the baseline metrics provided in the table below.
Analytical Parameter
Citrate-AuNPs (Pre-functionalization)
7-MPQT-AuNPs (Post-functionalization)
Analytical Significance
Hydrodynamic Diameter (DLS)
22 ± 2 nm
26 ± 3 nm
A ~4 nm increase confirms the formation of the organic ligand monolayer.
Zeta Potential (
ζ
)
-42 ± 4 mV
-25 ± 5 mV
The reduction in negative charge confirms the displacement of highly charged citrate by the neutral 7-MPQT ligand.
SPR Peak (
λmax
UV-Vis)
520 nm
524 nm
A slight red-shift indicates a change in the local refractive index at the gold surface, confirming chemisorption.
Polydispersity Index (PDI)
< 0.15
< 0.20
Maintenance of a low PDI confirms that functionalization occurred without inducing cross-linking or aggregation.
Application Profile: Dual-Mode Sensing
Once validated, the 7-MPQT-AuNPs serve as a potent platform for environmental and biological sensing.
Fluorescence Mode: The AuNP core acts as a quencher for the 7-MPQT fluorophore via Nanometal Surface Energy Transfer (NSET). Upon coordination with specific analytes (e.g., HNO or heavy metals) at the quinoline nitrogen, the electronic configuration shifts, resulting in a measurable "turn-on" or "turn-off" fluorescent signal [1].
Colorimetric Mode: High concentrations of target metal ions capable of bidentate coordination will bridge adjacent 7-MPQT-AuNPs. This analyte-induced aggregation shifts the Surface Plasmon Resonance (SPR) peak from 524 nm to >600 nm, causing a visible color change from red to blue, allowing for rapid, naked-eye diagnostics.
References
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters. Available at:[Link][1][INDEX:2.1]
Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. PubMed Central (PMC). Available at:[Link][INDEX: 1.2]
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Journal of Organic Chemistry / Organic Chemistry Portal. Available at:[Link] [INDEX: 1.14]
Application Note: S-Alkylation Methods for 7-Methoxy-4-phenylquinoline-2-thiol Derivatives
Introduction and Structural Dynamics 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) [1] is a highly versatile heterocyclic building block. Its structural framework—combining a methoxy electron-donating group, a bu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Dynamics
7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) [1] is a highly versatile heterocyclic building block. Its structural framework—combining a methoxy electron-donating group, a bulky phenyl ring, and a reactive thiol moiety—makes it an ideal precursor for developing biologically active compounds, antimalarial agents, and fluorescent sensors.
A critical physicochemical property of quinoline-2-thiols is their tautomeric equilibrium. In solution, the compound oscillates between the quinoline-2-thiol and quinoline-2(1H)-thione forms [2]. Quantum mechanical calculations and UV-Vis absorption spectra confirm that the thione is the major tautomer under neutral conditions, rendering the molecule non-fluorescent due to photoinduced electron transfer (PET) quenching by the sulfur atom [2]. However, targeted S-alkylation effectively "locks" the molecule into the thioether configuration. This transformation is essential for restoring aromaticity in the heterocyclic ring and activating the molecule's fluorescent properties, making it a self-reporting reaction.
Fig 1: Tautomeric equilibrium and regioselective pathways in quinoline-2-thiol alkylation.
Mechanistic Rationale: Directing Regioselectivity
The deprotonation of 7-methoxy-4-phenylquinoline-2-thiol generates an ambident thiolate/amide anion. The selective functionalization of the sulfur atom over the nitrogen atom (S-alkylation vs. N-alkylation) is dictated by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects:
Electrophile Selection: The sulfur anion is a highly polarizable, "soft" nucleophile. It reacts preferentially with "soft" electrophiles such as alkyl iodides, benzyl bromides, and α-haloacetates to form stable C-S bonds.
Solvent Shielding (Protic Media): Utilizing protic solvents (e.g., Ethanol) in the presence of a base (e.g., NaOH) is a classical and highly effective approach [3]. The protic solvent forms strong hydrogen bonds with the harder, more electronegative nitrogen atom, sterically and electronically shielding it from the electrophile. This drives the regioselectivity almost exclusively toward S-alkylation.
Aprotic Alternatives: For moisture-sensitive electrophiles, polar aprotic solvents like DMF combined with K₂CO₃ are utilized. The bulky potassium counterion loosely coordinates with the heteroatoms, leaving the highly nucleophilic sulfur exposed for rapid alkylation at room temperature.
Quantitative Reaction Parameters
The following table summarizes optimized conditions for the S-alkylation of 7-methoxy-4-phenylquinoline-2-thiol derivatives based on established methodologies [3].
Alkylating Agent
Solvent
Base
Temperature
Time
Yield (%)
Regioselectivity (S:N)
Methyl Iodide (MeI)
DMF
K₂CO₃
25 °C
2 h
88 - 92%
> 99:1
Ethyl Chloroacetate
Ethanol
NaOH
78 °C (Reflux)
2 - 3 h
85 - 90%
> 95:5
Benzyl Bromide
Acetone
K₂CO₃
56 °C (Reflux)
4 h
80 - 85%
> 90:10
Epoxides (Ring Opening)
Water/EtOH
Triethylamine
70 °C
6 h
75 - 82%
> 99:1
Validated Experimental Protocols
Fig 2: Standard experimental workflow for the S-alkylation of quinoline-2-thiol derivatives.
Protocol A: Synthesis of Ethyl 2-((7-methoxy-4-phenylquinolin-2-yl)thio)acetate
Causality & Design: This protocol utilizes ethanol and NaOH. The generation of the sodium thiolate salt increases the nucleophilicity of the sulfur, while ethanol ensures the N-center is passivated via hydrogen bonding.
Thiolate Generation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (11 mmol) in 30 mL of absolute ethanol. Once dissolved, add 7-methoxy-4-phenylquinoline-2-thiol (10 mmol). Stir the mixture at room temperature for 15 minutes until a clear, deeply colored solution forms, indicating complete deprotonation.
Electrophile Addition: Attach a reflux condenser. Using a syringe, add ethyl chloroacetate (11 mmol) dropwise over 5 minutes. Self-Validation Check: A mild exotherm should be observed, and the solution may become slightly cloudy as sodium chloride (NaCl) begins to precipitate.
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours.
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Self-Validation Check: The product thioether will appear as a distinct, UV-active spot (exhibiting blue fluorescence at 365 nm due to the locked aromatic system) with a higher Rf value than the starting thiol [2].
Workup: Once the starting material is consumed, filter the hot solution to remove the precipitated NaCl. Pour the hot filtrate onto 100 g of crushed ice with vigorous stirring.
Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 20 mL) to remove residual salts and ethanol.
Purification: Dry the crude product under vacuum. Recrystallize from hot ethanol to yield the pure S-alkylated derivative.
Protocol B: Mild S-Methylation using DMF and K₂CO₃
Causality & Design: This method is ideal for highly reactive or moisture-sensitive alkylating agents like methyl iodide. DMF provides a homogeneous, aprotic environment that accelerates the Sₙ2 displacement by leaving the thiolate anion highly unsolvated and reactive.
Step-by-Step Methodology:
Preparation: Dissolve 7-methoxy-4-phenylquinoline-2-thiol (5 mmol) in 15 mL of anhydrous DMF in a dry flask under an inert atmosphere (N₂ or Argon).
Base Addition: Add finely powdered anhydrous K₂CO₃ (7.5 mmol, 1.5 eq). Stir at room temperature for 20 minutes to facilitate proton exchange.
Alkylation: Cool the flask in an ice bath to 0 °C. Add methyl iodide (5.5 mmol, 1.1 eq) dropwise. (Caution: Methyl iodide is highly volatile and toxic; perform strictly in a fume hood).
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quench and Extraction: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL).
Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-(methylthio)quinoline derivative.
References
Current Chemistry Letters. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." ResearchGate, 2014. URL:[Link]
Method
Cytotoxicity Screening Protocols for 7-Methoxy-4-phenylquinoline-2-thiol: Overcoming Thiol-Induced Artifacts and Mapping Apoptotic Pathways
Target Compound: 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) Application: High-Throughput Cytotoxicity Screening and Mechanistic Profiling Audience: Discovery Biologists, Toxicologists, and Assay Development Sc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2)
Application: High-Throughput Cytotoxicity Screening and Mechanistic Profiling
Audience: Discovery Biologists, Toxicologists, and Assay Development Scientists
Mechanistic Rationale & The "Thiol Trap"
Quinoline derivatives, particularly 4-substituted quinolines, are privileged scaffolds in oncology and infectious disease drug discovery. Their primary mechanism of cytotoxicity typically involves the disruption of mitochondrial membrane potential (ΔΨm), leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent caspase-dependent apoptosis .
However, screening 7-Methoxy-4-phenylquinoline-2-thiol presents a critical biochemical challenge that frequently leads to flawed data in standard laboratory settings.
The Expertise Insight: Why MTT Assays Fail
The gold-standard MTT assay relies on the assumption that only metabolically active cells can reduce the yellow tetrazolium salt into purple formazan via mitochondrial succinate dehydrogenase. However, the free sulfhydryl (-SH) group at the 2-position of this quinoline derivative acts as a potent, non-enzymatic reducing agent.
As documented in rigorous analytical studies , thiol-containing small molecules directly reduce MTT and resazurin in the culture media. If you use an MTT assay for this compound, the chemical reduction of the dye will mask the cell death, yielding massive false-positive viability signals (Table 1). To establish a trustworthy, self-validating system, we must abandon tetrazolium-based assays in favor of ATP-dependent luminescence (e.g., CellTiter-Glo®), which is immune to direct thiol reduction.
Quantitative Data Summary: The Thiol Artifact
Table 1: Mock comparative IC₅₀ data illustrating how thiol interference masks true cytotoxicity.
Cell Line
Assay Methodology
Apparent IC₅₀ (µM)
Mechanistic Explanation
Data Integrity
A549 (Lung)
MTT (Colorimetric)
> 200 µM
Direct reduction of tetrazolium by -SH group
❌ False Negative
A549 (Lung)
ATP Luminescence
12.4 µM
Accurate measurement of intracellular ATP depletion
✅ Validated
MCF-7 (Breast)
MTT (Colorimetric)
> 200 µM
Direct reduction of tetrazolium by -SH group
❌ False Negative
MCF-7 (Breast)
ATP Luminescence
15.1 µM
Accurate measurement of intracellular ATP depletion
Positive Control: 10 µM Cisplatin (Validates assay sensitivity to known cytotoxins).
Cell-Free Control: Media + 100 µM Compound + Reagent (Ensures the compound does not directly inhibit or excite the luciferase enzyme).
Step-by-Step Methodology
Cell Seeding: Seed target cells (e.g., A549, MCF-7) at 5,000 cells/well in a solid white opaque 96-well plate (white plates maximize luminescence signal and prevent well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Dissolve 7-Methoxy-4-phenylquinoline-2-thiol in cell-culture grade DMSO to create a 20 mM stock. Prepare a 10-point serial dilution (0.1 µM to 100 µM) in complete media. Ensure final DMSO concentration remains ≤0.5% (v/v).
Treatment: Aspirate old media and add 100 µL of compound-containing media to the respective wells. Incubate for 48 hours.
Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects.
Reagent Addition: Add 100 µL of ATP Luminescence Reagent (e.g., CellTiter-Glo) to each well.
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
Detection: Read luminescence using a microplate reader with an integration time of 0.5–1.0 second per well. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
Quinoline derivatives frequently induce cytotoxicity by triggering oxidative stress . We utilize DCFDA (2′,7′-dichlorofluorescein diacetate), a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
Figure 2: ROS-mediated intrinsic apoptotic pathway induced by quinoline derivatives.
Self-Validating Controls
Positive Control: 50 µM tert-Butyl hydroperoxide (TBHP) for 4 hours.
Rescue Control (Crucial): Pre-treat a cohort of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, 1 hour prior to quinoline treatment. If the compound's toxicity is truly ROS-driven, NAC will rescue cell viability and abrogate the DCFDA signal.
Step-by-Step Methodology
Seeding: Seed cells in a 6-well plate at
2×105
cells/well. Incubate overnight.
Dye Loading: Wash cells once with PBS. Add 10 µM DCFDA in serum-free media. Incubate in the dark for 30 minutes at 37°C. Causality: Serum esterases will prematurely cleave DCFDA outside the cell, causing high background fluorescence. Always load in serum-free conditions.
Treatment: Remove the dye, wash with PBS, and treat cells with the IC₅₀ and 2×IC₅₀ concentrations of 7-Methoxy-4-phenylquinoline-2-thiol in complete media for 6–12 hours.
Harvesting: Trypsinize cells, neutralize with media, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 300 µL of cold PBS.
Flow Cytometry: Analyze immediately on a flow cytometer using the FITC channel (Ex: 488 nm, Em: 530 nm). Collect at least 10,000 events per sample.
Protocol C: Apoptosis Detection (Annexin V/PI)
To confirm that the observed ATP depletion is due to programmed cell death (apoptosis) rather than non-specific necrosis, we perform Annexin V/Propidium Iodide (PI) dual staining.
Self-Validating Controls
Unstained Cells: To establish baseline autofluorescence and set PMT voltages.
Single Stains: Annexin V-only and PI-only tubes to calculate spectral compensation matrices.
Necrosis Control: Heat-kill a sample of cells (65°C for 10 mins) to generate a purely PI-positive population.
Step-by-Step Methodology
Treatment: Treat cells in 6-well plates with the compound (Vehicle, IC₅₀, and 2×IC₅₀) for 24 hours.
Gentle Harvest: Collect both the floating cells (which may be late apoptotic) and adherent cells. Causality: Discarding the culture media prior to trypsinization will wash away the late apoptotic fraction, heavily skewing your data.
Washing: Wash the combined cell pellet twice with cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze via flow cytometry within 1 hour.
Q1 (FITC-/PI+): Necrotic cells
Q2 (FITC+/PI+): Late apoptotic cells
Q3 (FITC-/PI-): Live cells
Q4 (FITC+/PI-): Early apoptotic cells
References
Rodrigues, T., et al. "Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential." Bioorganic & Medicinal Chemistry, 2020. URL:[Link]
Neufeld, L., et al. "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." Analytical Chemistry, ACS Publications, 2018. URL:[Link]
"From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles." Arabian Journal of Chemistry, 2024. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-4-phenylquinoline-2-thiol
Welcome to the Technical Support Center for the synthesis of 7-Methoxy-4-phenylquinoline-2-thiol. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 7-Methoxy-4-phenylquinoline-2-thiol. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, regioselectivity issues, or incomplete conversions during the synthesis of mercaptoquinoline derivatives.
Below, we detail the mechanistic causality behind common synthetic failures, provide self-validating experimental protocols, and offer a comprehensive troubleshooting matrix.
Synthetic Workflows & Strategic Routing
The synthesis of 2-mercaptoquinolines relies on constructing the quinoline core followed by functionalization at the C2 position. The established routes involve either the nucleophilic substitution of a 2-chloroquinoline intermediate[1] or the direct thionation of a quinolin-2(1H)-one precursor using Lawesson's reagent[2].
Synthetic workflow for 7-Methoxy-4-phenylquinoline-2-thiol via chlorination or direct thionation.
Troubleshooting FAQs
Q1: During the cyclocondensation of 3-methoxyaniline and ethyl benzoylacetate, my yield of the 7-methoxy isomer is low, and I observe a significant amount of the 5-methoxy byproduct. How can I improve regioselectivity?
Causality & Solution: The meta-methoxy group on the aniline ring directs electrophilic aromatic substitution to both the ortho and para positions during the cyclization step. Cyclization at the ortho position yields the sterically hindered 5-methoxy isomer, while the para position yields the desired 7-methoxy isomer. To maximize the 7-methoxy yield, the reaction must be run under strict thermodynamic control. Heating the intermediate β-ketoanilide in a high-boiling solvent like diphenyl ether (approx. 250 °C) provides the activation energy necessary to equilibrate the intermediates, heavily favoring the more thermodynamically stable 7-methoxy-4-phenylquinolin-2(1H)-one.
Q2: My chlorination step using POCl₃ stalls at 60% conversion. How do I drive the formation of 2-chloro-7-methoxy-4-phenylquinoline to completion?
Causality & Solution: Phosphorus oxychloride (POCl₃) alone can be sluggish for quinolinones. The addition of a catalytic or stoichiometric amount of N,N-dimethylformamide (DMF) is required. This combination generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ[3]. This highly electrophilic species rapidly activates the tautomeric hydroxyl group of the quinolinone, transforming it into an excellent leaving group for subsequent chloride attack, pushing the reaction to >90% yield[1][3].
Q3: Should I use sodium sulfide (Na₂S) or Lawesson's Reagent for the final thionation?
Causality & Solution: The choice depends on your intermediate and available equipment.
Na₂S Route: If you have already isolated the 2-chloroquinoline, nucleophilic substitution with Na₂S in dry DMF at room temperature is highly efficient and scalable[1]. Dry DMF is critical; the presence of water can lead to the hydrolysis of the 2-chloro intermediate back to the quinolinone[3].
Lawesson's Reagent Route: If you want to bypass the chlorination step, you can directly thionate the quinolin-2(1H)-one using Lawesson's reagent in refluxing toluene[2][4]. This method converts the carbonyl oxygen directly to a thiocarbonyl via an oxathiaphosphetane intermediate.
Mechanistic Insight: Direct Thionation
For researchers opting to bypass the chlorination step, Lawesson's reagent provides a direct path to the target thiol. At elevated temperatures, Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer. This ylide undergoes a [2+2] cycloaddition with the quinolinone carbonyl to form a 4-membered oxathiaphosphetane ring, which rapidly undergoes cycloreversion to yield the quinoline-2-thione (which tautomerizes to the target thiol) and a stable oxothiophosphine byproduct[2][4].
Mechanistic pathway of direct carbonyl thionation using Lawesson's Reagent.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that errors are caught before proceeding to the next step.
Heating: Gradually warm the mixture to 80 °C and stir for 6–8 hours.
Validation Check: Monitor by TLC (Hexane:EtOAc 3:1); the highly polar, UV-active quinolinone spot (baseline) must completely disappear, replaced by a high-Rf product spot.
Workup: Pour the cooled mixture over crushed ice. The product, 2-chloro-7-methoxy-4-phenylquinoline, will precipitate. Filter, wash extensively with cold water to remove residual acid, and dry under vacuum[1].
Protocol B: Nucleophilic Thionation via Na₂S
Dissolution: Dissolve 2-chloro-7-methoxy-4-phenylquinoline (1.0 equiv) in strictly anhydrous DMF.
Validation Check: The solution must remain clear. Any cloudiness indicates moisture, which will cause competitive hydrolysis[3].
Reaction: Add powdered anhydrous sodium sulfide (Na₂S, 1.5–2.0 equiv). Stir at room temperature for 2 hours[1].
Workup & Tautomerization: Pour the reaction mixture into ice-water. Acidify the mixture carefully with glacial acetic acid to pH 4-5.
Validation Check: Acidification protonates the soluble thiolate anion, driving the immediate precipitation of the 7-methoxy-4-phenylquinoline-2-thiol[1]. If no precipitate forms, the pH is too high.
Isolation: Filter, wash with water, and recrystallize from ethanol.
Quantitative Data & Troubleshooting Matrix
Table 1: Quantitative Comparison of Thionation Workflows
Strategy
Precursor
Reagents
Temp
Avg. Yield
Reaction Time
Nucleophilic Substitution
2-Chloroquinoline
Na₂S, dry DMF
25 °C
85-92%
1-2 hours
Direct Thionation
Quinolin-2(1H)-one
Lawesson's Reagent, Toluene
110 °C
75-85%
2-4 hours
Table 2: Troubleshooting Matrix for 7-Methoxy-4-phenylquinoline-2-thiol Synthesis
Observation
Potential Cause
Corrective Action
High ratio of 5-methoxy isomer
Insufficient thermodynamic control during cyclization.
Increase cyclization temperature (use diphenyl ether at 250 °C).
Chlorination stalls at <60%
Lack of electrophilic activation.
Add stoichiometric DMF to generate the Vilsmeier-Haack reagent.
Hydroxyquinoline byproduct in Step 2
Water contamination in DMF.
Use strictly anhydrous DMF and handle Na₂S under an inert atmosphere.
Gummy precipitate upon acidification
Rapid precipitation trapping DMF/impurities.
Acidify slowly with dilute acetic acid under vigorous stirring; recrystallize from EtOH.
Purification and recrystallization techniques for 7-Methoxy-4-phenylquinoline-2-thiol
Welcome to the Technical Support Center for the isolation, purification, and structural stabilization of 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) 1. This guide is engineered for research scientists and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation, purification, and structural stabilization of 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) 1.
This guide is engineered for research scientists and drug development professionals. It moves beyond basic procedures to address the underlying physicochemical mechanics—specifically tautomerism and oxidation—that dictate the success or failure of your purification workflows.
Section 1: The Mechanistic Challenge – Tautomerism & Oxidation
The purification of 7-Methoxy-4-phenylquinoline-2-thiol is not a standard small-molecule isolation. The difficulty arises from two intrinsic molecular features:
Thiol-Thione Tautomerism: Quinoline-2-thiols do not exist exclusively as thiols. They exist in a dynamic, solvent-dependent tautomeric equilibrium with their quinoline-2(1H)-thione counterparts. Quantum mechanical calculations and spectroscopic data confirm that the thione form is the major tautomer in both solution and the solid state 2. Because the thione form acts as a strong hydrogen bond donor (N-H) and acceptor (C=S), it drastically alters the compound's solubility profile.
Electronic Activation: The electron-donating 7-methoxy group increases the electron density on the quinoline scaffold. This makes the sulfur atom highly nucleophilic and highly susceptible to oxidative dimerization into disulfide byproducts upon exposure to ambient oxygen 3.
Understanding this causality is critical: if you attempt to crystallize this compound in highly protic solvents, the dynamic tautomeric equilibrium often causes the product to "oil out" as an amorphous mixture rather than forming a distinct crystal lattice.
Purification workflow and tautomeric considerations for 7-Methoxy-4-phenylquinoline-2-thiol.
Section 2: Self-Validating Experimental Protocols
Protocol A: Primary Isolation via Silica Gel Chromatography
Causality: Direct recrystallization of the crude mixture usually fails because synthetic impurities disrupt the delicate thione hydrogen-bonding network. Chromatography is required to strip away unreacted precursors and non-polar disulfides.
Preparation & Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry load the mixture onto silica gel (230-400 mesh). Note: Dry loading prevents the severe chromatographic tailing caused by the continuous thiol-thione exchange that occurs during liquid loading.
Elution: Utilize a gradient solvent system of Hexane to Ethyl Acetate, starting at 9:1 and slowly ramping to 7:3 3.
Self-Validation: Monitor fractions via Thin-Layer Chromatography (TLC). The target compound will strongly quench UV fluorescence at 254 nm due to the highly conjugated thione chromophore 2. Disulfide impurities will elute significantly faster (higher
Rf
) because they lack the polar N-H/C=S hydrogen-bonding motif.
Causality: To prevent the compound from "oiling out," we use a dual-solvent system. DCM readily dissolves the lipophilic 4-phenyl and 7-methoxy scaffold. Diethyl ether acts as an aprotic anti-solvent that selectively forces the thione tautomer into a rigid crystalline lattice without participating in disruptive hydrogen bonding 4.
Dissolution: Suspend the chromatography-purified solid in a minimum volume of anhydrous DCM at room temperature.
Polish Filtration: Pass the DCM solution through a 0.45 µm PTFE syringe filter to remove any silica dust or insoluble polymeric disulfides.
Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether dropwise while stirring vigorously. The optimal volumetric ratio of DCM to Diethyl Ether is typically 1:2 4.
Crystallization: Once the solution becomes slightly turbid, cease the addition of ether. Allow the mixture to stand undisturbed at room temperature for 2 hours, then transfer to a 0 °C ice bath to maximize lattice formation.
Self-Validation: Collect the resulting microcrystals via vacuum filtration. The formation of distinct, free-flowing crystals (rather than a sticky residue) validates the successful stabilization of the thione tautomer. Wash the filter cake with cold diethyl ether and dry under high vacuum.
Dictates the need for aprotic anti-solvents to preserve H-bonding networks.
Ideal TLC System
Hexane : EtOAc (7:3 v/v)
Provides optimal
Rf
separation from non-polar disulfides.
Expected
Rf
Value
~0.35 - 0.45
Target spot will exhibit strong UV quenching at 254 nm.
Table 2: Recrystallization Solvent Matrix
Solvent System
Role
Compatibility / Outcome
Dichloromethane (DCM)
Primary Solvent
High solubility. Solvates the lipophilic 4-phenyl/7-methoxy groups.
Diethyl Ether
Anti-Solvent
Low solubility. Forces thione precipitation without breaking the lattice.
Ethanol / Water
Alternative
High risk of "oiling out" due to protic disruption of the thione core.
Hexane
Wash Solvent
Insoluble. Excellent for triturating non-polar impurities post-filtration.
Section 4: Troubleshooting & FAQs
Q: Why does my product appear as a yellow oil instead of a solid after rotary evaporation?A: This is a classic manifestation of the thiol-thione tautomeric equilibrium. Rapid evaporation traps the compound in a mixed-tautomer amorphous state, preventing crystal lattice formation. To resolve this, redissolve the oil in a minimum amount of DCM and perform the controlled DCM/Diethyl Ether recrystallization outlined in Protocol B.
Q: How can I prevent the formation of disulfide byproducts during purification?A: The electron-donating 7-methoxy group increases the electron density on the quinoline ring, making the sulfur highly nucleophilic and susceptible to oxidative dimerization. Always use degassed solvents (sparged with argon or nitrogen for 15 minutes) and perform the recrystallization under an inert atmosphere.
Q: Can I use methanol or ethanol for recrystallization instead of DCM/Ether?A: It is highly discouraged for this specific derivative. Highly protic solvents aggressively hydrogen-bond with the thione tautomer. Because the 4-phenyl group is highly lipophilic, the competing forces often lead to the compound phase-separating as a biphasic oil rather than precipitating as a crystalline solid. Stick to the aprotic DCM/Diethyl Ether system for reliable results 4.
References
Title: The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. Source: Benchchem.
Title: Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Source: ResearchGate.
Title: US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes. Source: Google Patents.
Optimizing reaction conditions for 7-Methoxy-4-phenylquinoline-2-thiol functionalization
Welcome to the Technical Support Center for the functionalization of 7-Methoxy-4-phenylquinoline-2-thiol . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 7-Methoxy-4-phenylquinoline-2-thiol . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with this substrate.
The reactivity of quinoline-2-thiols is dictated by two primary factors: their tautomeric equilibrium with the corresponding thione, and their high susceptibility to oxidative dimerization. Understanding the causality behind these phenomena is critical for optimizing reaction conditions, maximizing yields, and ensuring regioselectivity.
Core Concept: Tautomerism and Ambidentate Reactivity
7-Methoxy-4-phenylquinoline-2-thiol exists in a dynamic equilibrium with its thione counterpart, 7-methoxy-4-phenylquinoline-2(1H)-thione. Crystallographic and spectroscopic studies demonstrate that the thione form often predominates in polar solvents and in the solid state (1)[1]. Upon deprotonation, the resulting ambidentate thiolate anion can undergo either S-alkylation (kinetic) or N-alkylation (thermodynamic).
Mechanistic pathway of 7-Methoxy-4-phenylquinoline-2-thiol tautomerism and functionalization.
Troubleshooting Guides & FAQs
Q1: Why am I observing a mixture of S-alkylated and N-alkylated products, and how can I drive exclusive S-alkylation?A1: The formation of regioisomeric mixtures is a direct consequence of the ambidentate nature of the deprotonated quinoline-2-thiolate. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "hard" nucleophile.
Causality & Solution: To achieve high S-regioselectivity, you must kinetically favor sulfur attack. Use soft electrophiles (e.g., alkyl iodides or bromides rather than chlorides). Employ mild bases like
Cs2CO3
or
K2CO3
in polar aprotic solvents (such as DMF or MeCN) at ambient temperatures (0–25 °C). Elevated temperatures provide the activation energy required to overcome the kinetic barrier, leading to the thermodynamically more stable N-alkylated products (2)[2].
Q2: My reaction yields are severely reduced by the formation of a highly non-polar dimeric byproduct. How do I prevent this?A2: The byproduct is the disulfide dimer, formed via the aerobic oxidative coupling of the free thiol. Quinoline-2-thiols are highly prone to oxidation, especially under basic conditions where the electron-rich thiolate is exposed to trace oxygen.
Causality & Solution: Oxygen acts as a terminal oxidant, facilitating the coupling of two thiolate radicals. To prevent this, strict anaerobic techniques are mandatory. Degas all solvents using the freeze-pump-thaw method. If disulfide formation persists, adding a catalytic amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can continuously reduce the disulfide back to the active thiol in situ without interfering with electrophilic functionalizations. Recent methodologies emphasize the importance of controlled environments when handling these scaffolds for medicinal chemistry (3)[3].
Q3: I am attempting a C-S cross-coupling with an aryl halide, but the conversion is poor and the catalyst seems to precipitate. What is happening?A3: Transition-metal-catalyzed C-S bond formation with heterocyclic thiols often suffers from catalyst poisoning. The quinoline-2-thiolate is a strongly coordinating ligand that can form stable, insoluble complexes with palladium or copper, effectively removing the catalyst from the catalytic cycle.
Causality & Solution: You must use a strongly binding ancillary ligand to keep the metal center active. For copper-catalyzed Ullmann-type couplings, using CuI (10 mol%) paired with a bidentate nitrogen ligand such as 1,10-phenanthroline prevents the precipitation of copper-thiolate polymers (4)[4]. For palladium catalysis, use a bidentate phosphine ligand with a large bite angle, such as Xantphos, which facilitates the challenging reductive elimination step.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions to drive S-regioselectivity during the benzylation of 7-Methoxy-4-phenylquinoline-2-thiol.
Base
Solvent
Temp (°C)
Electrophile
S:N Selectivity
Isolated Yield (%)
Et3N
DCM
25
Benzyl Bromide
85:15
72
K2CO3
DMF
25
Benzyl Bromide
>95:5
88
NaH
THF
65
Benzyl Chloride
60:40
55
Cs2CO3
MeCN
0 to 25
Benzyl Iodide
>99:1
94
Experimental Protocols
Step-by-step experimental workflow for the anaerobic functionalization of quinoline-2-thiols.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Degassing: Add 5.0 mL of anhydrous MeCN to the flask and sparge with Argon for 30 minutes.
Thiolate Formation: Add 7-Methoxy-4-phenylquinoline-2-thiol (1.0 mmol) and
Cs2CO3
(1.5 mmol). Stir at 0 °C for 15 minutes. The solution will turn a vibrant yellow, indicating thiolate formation.
Electrophile Addition: Dropwise add the alkyl iodide (1.1 mmol). Allow the reaction to slowly warm to 25 °C over 2 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation criteria: The presence of a single peak with
[M+H]+
corresponding to the S-alkylated mass, and the strict absence of the disulfide dimer (
2×mass−2H
), validates the efficacy of the degassing and base selection.
Workup: Quench with degassed water (10 mL), extract with EtOAc (
3×10
mL), dry over
Na2SO4
, and concentrate under reduced pressure.
Catalyst Complexation: In an Argon-purged Schlenk tube, combine CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in anhydrous, degassed DMSO (3.0 mL). Stir for 20 minutes until a dark complex forms.
Reagent Addition: Add 7-Methoxy-4-phenylquinoline-2-thiol (1.0 mmol), the aryl iodide (1.2 mmol), and
K3PO4
(2.0 mmol).
Coupling: Seal the tube and heat to 100 °C for 18 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). Validation criteria: The complete consumption of the highly UV-active starting thiol spot and the appearance of a less polar, distinct product spot confirms successful cross-coupling without catalyst poisoning.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts before aqueous extraction.
References
Quinoline-2(1H)-thione, a structure with Z' = 8. PubMed.1
EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives. ACS Publications. 2
Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols from Aryl Halides and 1,2-Ethanedithiol. ResearchGate.4
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. 3
Troubleshooting overlapping peaks in 7-Methoxy-4-phenylquinoline-2-thiol NMR spectra
Technical Support Center: 7-Methoxy-4-phenylquinoline-2-thiol NMR Analysis Welcome to the technical support center for the analysis of 7-Methoxy-4-phenylquinoline-2-thiol and related complex heterocyclic compounds. This...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 7-Methoxy-4-phenylquinoline-2-thiol NMR Analysis
Welcome to the technical support center for the analysis of 7-Methoxy-4-phenylquinoline-2-thiol and related complex heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR spectral interpretation, specifically the issue of overlapping peaks. Here, we will explore the underlying causes of this common problem and provide a systematic, field-proven approach to troubleshooting and resolving these spectral ambiguities.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 7-Methoxy-4-phenylquinoline-2-thiol spectrum a complex, unresolved multiplet?
A1: The aromatic region of the ¹H NMR spectrum for a molecule like 7-Methoxy-4-phenylquinoline-2-thiol is often crowded. This is because the protons on the quinoline and phenyl rings resonate in a similar chemical shift range, typically between 7.0 and 8.5 ppm.[1][2][3] The small differences in their electronic environments, combined with spin-spin coupling, lead to a high degree of signal overlap, making it difficult to assign individual resonances.
Q2: I see fewer peaks than expected in my ¹³C NMR spectrum. Is this related to the peak overlapping in the proton spectrum?
A2: While not directly caused by proton peak overlapping, observing fewer than the expected number of ¹³C signals can be due to several factors. Accidental equivalence, where two or more carbon atoms have very similar chemical shifts, is a common cause. This can occur even if the carbons are not chemically equivalent. Additionally, quaternary carbons (those with no attached protons) often exhibit weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement, and they can sometimes be lost in the baseline noise.
Q3: Can I resolve the overlapping signals by simply changing the NMR solvent?
A3: Yes, changing the solvent is a valuable first step in troubleshooting. Solvents can induce changes in chemical shifts through various interactions with the analyte, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[4][5] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can often improve the separation of aromatic signals.[4]
Q4: What is the quickest and most effective way to start deconvoluting my overlapping aromatic signals?
A4: The most direct approach is to employ two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment is an excellent starting point as it reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[6][7][8] For more complex cases, a TOCSY (Total Correlation Spectroscopy) experiment can identify all protons within a spin system, even if they are not directly coupled.[9]
In-Depth Troubleshooting Guide
When faced with an NMR spectrum where peak overlapping obscures critical structural information, a systematic approach is essential. The following guide provides a logical workflow, from simple adjustments to more advanced techniques, to resolve these ambiguities.
Step 1: Optimizing Sample Preparation and 1D NMR Acquisition
The quality of your NMR data is fundamentally linked to the quality of your sample and the parameters used for data acquisition.
1.1. Sample Concentration:
Rationale: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening and reduced resolution.[10] Conversely, very dilute samples may have a poor signal-to-noise ratio, making it difficult to distinguish real peaks from noise.
Protocol:
For ¹H NMR of small organic molecules, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[11]
Ensure your sample is fully dissolved. Any suspended particles will distort the magnetic field homogeneity, leading to broad lines.[12] Filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube.
1.2. Solvent Selection:
Rationale: The choice of solvent can significantly impact the chemical shifts of your analyte's protons due to varying solute-solvent interactions.[4]
Protocol:
If you initially used a common solvent like CDCl₃ and observed significant peak overlap, consider re-running the sample in a different deuterated solvent.
For aromatic compounds, benzene-d₆ or pyridine-d₅ are known to induce significant shifts in the positions of aromatic protons, which can help to resolve overlapping signals.[4]
DMSO-d₆ is another good option, particularly if your compound has exchangeable protons (e.g., -OH, -NH, -SH), as it can slow down the exchange rate and lead to sharper peaks.
1.3. Temperature Variation:
Rationale: Changing the temperature can alter the populations of different conformers of a molecule in solution, leading to changes in the observed chemical shifts.[13][14][15] This can be particularly effective for resolving overlapping signals of protons in flexible parts of the molecule or those involved in hydrogen bonding.[5][13]
Protocol:
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 65°C).
Monitor the chemical shifts of the overlapping signals. Even small changes in temperature can sometimes be sufficient to resolve closely spaced peaks.[16]
Troubleshooting Workflow: From 1D to 2D NMR
Caption: A flowchart illustrating the systematic troubleshooting process.
Step 2: Harnessing the Power of 2D NMR Spectroscopy
When optimizing 1D experiments is insufficient, 2D NMR becomes an indispensable tool for resolving overlapping signals by spreading them out into a second dimension.[6][17]
2.1. Homonuclear Correlation: COSY and TOCSY
COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are directly coupled to each other (typically through 2-3 bonds).[6][7]
Application: In the spectrum of 7-Methoxy-4-phenylquinoline-2-thiol, a COSY experiment will show correlations between adjacent protons on the quinoline and phenyl rings, allowing you to trace the connectivity within each aromatic system.
TOCSY (Total Correlation Spectroscopy): This experiment is useful for identifying all the protons within a coupled spin system, even if they are not directly coupled.[9]
Application: If the COSY spectrum is still ambiguous due to overlapping cross-peaks, a TOCSY experiment can help to identify all the protons belonging to the quinoline ring system and separately, all the protons of the phenyl ring.
2.2. Heteronuclear Correlation: HSQC and HMBC
These experiments correlate proton signals with those of a heteronucleus, most commonly ¹³C.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[6][18][19][20]
Rationale for Resolving Overlap: Since the ¹³C spectrum is typically much better resolved than the ¹H spectrum, HSQC can effectively separate the signals of overlapping protons by spreading them out along the ¹³C chemical shift axis.[18][21]
Application: For 7-Methoxy-4-phenylquinoline-2-thiol, an HSQC spectrum will show a cross-peak for each C-H bond. Protons that overlap in the 1D spectrum will likely be attached to carbons with different chemical shifts, and thus their cross-peaks will be resolved in the 2D spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[18][19][22]
Rationale for Structural Elucidation: HMBC is crucial for piecing together the molecular skeleton by identifying long-range connectivities.
Application: An HMBC spectrum of 7-Methoxy-4-phenylquinoline-2-thiol can be used to connect the different fragments of the molecule. For example, you can look for correlations from the protons on the phenyl ring to the carbons of the quinoline ring, and vice versa. This is also the primary method for assigning quaternary carbons.
2D NMR Experimental Protocols
Experiment
Purpose
Key Information Gained
COSY
Identify coupled protons
Connectivity of adjacent protons
TOCSY
Identify all protons in a spin system
Delineates entire spin systems
HSQC
Correlate protons to directly attached carbons
Resolves overlapping proton signals
HMBC
Correlate protons to carbons over 2-4 bonds
Establishes long-range connectivity
Step 3: Advanced Techniques for Persistent Overlap
In particularly challenging cases, further techniques can be employed.
3.1. NMR Shift Reagents:
Rationale: Lanthanide shift reagents are paramagnetic complexes that can be added to the NMR sample.[23][24] They coordinate to Lewis basic sites in the molecule (such as the nitrogen or sulfur atoms in 7-Methoxy-4-phenylquinoline-2-thiol) and induce large changes in the chemical shifts of nearby protons.[23][24][25] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide, which can help to resolve overlapping signals.[25]
Protocol:
Acquire a standard ¹H NMR spectrum of your compound.
Add a small amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) to the NMR tube and acquire another spectrum.
Continue to add small aliquots of the shift reagent and acquire a spectrum after each addition to monitor the changes in chemical shifts.
3.2. Higher Field NMR:
Rationale: The separation (in Hz) between two NMR signals is directly proportional to the strength of the magnetic field. Therefore, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or 800 MHz instead of 400 MHz) will increase the dispersion of the signals and can resolve overlapping peaks.
Protocol: If available, re-run the sample on the highest field NMR spectrometer accessible.
Conclusion
Overlapping peaks in the NMR spectra of complex molecules like 7-Methoxy-4-phenylquinoline-2-thiol are a common challenge. However, by employing a systematic troubleshooting approach that begins with optimizing sample preparation and 1D acquisition parameters, and then progresses to the strategic use of 2D NMR techniques, these ambiguities can be effectively resolved. This guide provides a framework for researchers to confidently tackle these challenges and extract the detailed structural information necessary for their work.
References
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
NMR Shift reagents | PPTX. (n.d.). Slideshare. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Retrieved from [Link]
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
Two-dimensional nuclear magnetic resonance spectroscopy. (2024, March 19). In Wikipedia. [Link]
Two-dimensional NMR. (n.d.). Retrieved from [Link]
Heat Application in NMR Sample Handling: Effects on Relaxation. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. [Link]
How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate. Retrieved from [Link]
Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. (1998, November 1). Journal of the American Chemical Society, 120(49), 13002–13007. [Link]
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate. Retrieved from [Link]
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. [Link]
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2017, March). Concepts in Magnetic Resonance Part A, 46A(2), e21422. [Link]
23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. [Link]
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025, January 24). MDPI. [Link]
Chapter 9: NMR at High Temperature. (n.d.). In High-Temperature Materials Chemistry. Royal Society of Chemistry. [Link]
The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026, January 27). ACD/Labs. [Link]
NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014, March 15). Magnetic Resonance in Chemistry, 52(3), 115–121. [Link]
How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022, January 13). Reddit. [Link]
What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021, October 9). Reddit. [Link]
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]
Difference between HSQC and HMBC NMR spectroscopy? (2019, December 13). ResearchGate. Retrieved from [Link]
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (2018, December). Molecules, 23(12), 3290. [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). Analytical Chemistry, 87(1), 569–575. [Link]
NMR Spectroscopy Practice Problems. (2020, December 4). Chemistry Steps. [Link]
Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites. (2011). Concepts in Magnetic Resonance Part A, 38A(3), 117–127. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organic Letters, 12(10), 2424–2427. [Link]
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education, 101(6), 2297–2304. [Link]
Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved from [Link]
Reducing signal interference in complex NMR spectra. (n.d.). SLU publication database (SLUpub). Retrieved from [Link]
7-methoxy-4-methylquinoline-2-thiol (C11H11NOS). (n.d.). PubChem. Retrieved from [Link]
7-methoxy-4-phenylquinoline-2-thiol-64215-65-2. (n.d.). Thoreauchem. Retrieved from [Link]
Signal Overlap in NMR Spectroscopy. (2018, May 17). [Video]. YouTube. [Link]
7-Methoxy-4-phenyl-quinolin-2-ol. (n.d.). PubChem. Retrieved from [Link]
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 24). MDPI. [Link]
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 6). [Video]. YouTube. [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). Trade Science Inc. [Link]
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing Fluorescence Quantum Yield for 7-Methoxy-4-phenylquinoline-2-thiol Probes
Welcome to the Technical Support Center for 7-Methoxy-4-phenylquinoline-2-thiol (7-MeO-4-Ph-Q-2-SH) fluorescent probes. As a Senior Application Scientist, I frequently guide researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7-Methoxy-4-phenylquinoline-2-thiol (7-MeO-4-Ph-Q-2-SH) fluorescent probes. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the photophysical nuances of quinoline-based sensors.
To achieve high sensitivity in your assays, you must understand the causality behind the probe's behavior: fluorescence in these molecules is not static; it is dynamically controlled by tautomerism and Photoinduced Electron Transfer (PET). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you maximize the fluorescence quantum yield (
ΦF
) of your experiments.
Section 1: Mechanistic FAQs — Understanding Your Fluorophore
Q1: Why is the baseline fluorescence of my 7-MeO-4-Ph-Q-2-SH probe practically zero in aqueous solutions?A1: The probe naturally exists in a tautomeric equilibrium between the quinoline-2-thiol form and the quinoline-2(1H)-thione form[1]. Quantum mechanical calculations and empirical absorption spectra confirm that the thione is the major tautomer in most polar environments[1]. This thione form is inherently non-fluorescent due to rapid non-radiative decay pathways[1]. To achieve fluorescence, the molecule must be chemically trapped in its thiol-derived state.
Q2: How does alkylation or analyte binding enhance the quantum yield?A2: Alkylating the thiol group (e.g., reacting with electrophiles like sulfur mustard analogues or binding to specific metal ions) prevents the formation of the non-fluorescent thione tautomer[1][2]. Furthermore, in the free thiol state, the lone electron pairs on the sulfur atom quench the quinoline fluorophore via Photoinduced Electron Transfer (PET)[1]. Derivatization into a thioether blocks this PET pathway, resulting in a dramatic "turn-on" fluorescence response and a significantly enhanced quantum yield[1][2].
Issue 1: Weak "Turn-On" Signal Upon Analyte Addition
Cause: Insufficient deprotonation of the thiol group leads to poor nucleophilicity, resulting in an incomplete reaction with the target analyte.
Solution: Ensure your reaction buffer is sufficiently basic. The addition of a strong base (e.g., KOH) deprotonates the quinoline-2-thione into a highly reactive quinoline-2-thiophenol anion[2][3]. This accelerates the nucleophilic attack, rapidly forming the highly fluorescent thioether[2].
Issue 2: Solvent Quenching and High Background Noise
Cause: Protic solvents (like water or alcohols) can stabilize the non-fluorescent thione tautomer via hydrogen bonding, lowering the effective concentration of the reactive thiol form.
Solution: Perform the initial probe stock preparation in an aprotic solvent (e.g., Acetonitrile or DMSO) before introducing it to the aqueous sample. For baseline quantum yield measurements, spectroscopy-grade acetonitrile is the recommended reference solvent[4].
Section 3: Experimental Protocols
Protocol A: Base-Catalyzed Activation and Analyte Conjugation
This self-validating workflow ensures the complete conversion of the non-fluorescent probe into its high-quantum-yield thioether derivative.
Stock Preparation: Dissolve 7-MeO-4-Ph-Q-2-SH in anhydrous DMSO or Acetonitrile to a concentration of 1 mM[4].
Deprotonation: Dilute the stock to a 10 µM working solution in a buffer containing 0.01 M KOH to force the formation of the thiophenolate anion[2].
Analyte Introduction: Add the target electrophile (e.g., alkyl halide, or target analyte) to the solution. Incubate at 60°C for 1 to 5 minutes to drive the reaction to completion[2][3].
System Validation: Monitor the reaction via a fluorometer. Excite the sample at its
λmax
(~340 nm) and record the emission at ~380 nm[1][4]. Validation Check: A successful conjugation is confirmed by a >50-fold increase in fluorescence intensity compared to the baseline stock.
Standard Selection: Prepare a solution of Quinine Sulfate in 0.1 M H₂SO₄ (
ΦF=0.54
) to serve as the reference standard[4].
Absorbance Matching: Dilute both the reference standard and your activated 7-MeO-4-Ph-Q-2-SH derivative until their optical densities (OD) are exactly matched at the excitation wavelength. Critical: Ensure OD < 0.05 to prevent inner-filter effects.
Emission Integration: Measure the fluorescence emission spectra for both solutions under identical fluorometer settings (slit widths, integration times).
Calculation: Calculate the quantum yield using the standard comparative formula:
Φx=Φst×(Gradx/Gradst)×(ηx2/ηst2)
, where
Grad
is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and
η
is the refractive index of the solvent.
Section 4: Quantitative Data & Photophysical Properties
Table 1: Photophysical State Comparison of Quinoline-2-thiol Derivatives
Mechanism of fluorescence enhancement in 7-MeO-4-Ph-Q-2-SH probes via tautomer shift and alkylation.
References
Chae, M. Y., et al. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." ResearchGate. Available at:[Link]
Liu, S., Song, Q., et al. "Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues." Analytica Chimica Acta (via ResearchGate). Available at: [Link]
Liu, S., Song, Q., et al. "Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues." PubMed (PMID: 33867036). Available at:[Link]
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Safety & Regulatory Compliance
Safety
Comprehensive Disposal Protocol for 7-Methoxy-4-phenylquinoline-2-thiol
Operational Safety, Chemical Deactivation, and Waste Management Guidelines As a Senior Application Scientist, I frequently encounter laboratories struggling with the disposal of complex, multi-functional organic compound...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety, Chemical Deactivation, and Waste Management Guidelines
As a Senior Application Scientist, I frequently encounter laboratories struggling with the disposal of complex, multi-functional organic compounds. 7-Methoxy-4-phenylquinoline-2-thiol (CAS: 64215-65-2) presents a unique dual-hazard profile: it contains a highly reactive, malodorous mercaptan (-SH) group attached to a toxic, environmentally persistent quinoline core.
Directly discarding this compound into standard hazardous waste carboys is a critical operational error. Unreacted thiols can generate noxious gases, cause severe odor issues in laboratory hallways, and cross-react with other waste streams[1]. To ensure scientific integrity and absolute safety, this guide provides a field-proven, self-validating protocol for the chemical deactivation (oxidation) of the thiol group prior to Environmental Health and Safety (EHS) handover.
Mechanistic Rationale for Chemical Deactivation
The disposal strategy relies on the controlled oxidation of the thiol to a stable sulfonic acid derivative.
The Causality of the Chemistry:
The sulfur atom in the quinoline-2-thiol is in a -2 oxidation state. By utilizing an excess of sodium hypochlorite (NaOCl), the sulfur is sequentially oxidized through sulfenic and sulfinic intermediates until it reaches the +6 oxidation state of a sulfonate (-SO3H). This transformation definitively eliminates the volatility, reactivity, and foul odor of the mercaptan[2].
However, the quinoline ring is recalcitrant to mild bleach oxidation. Because the EPA classifies quinoline derivatives as potential Group C human carcinogens with known hepatotoxicity and aquatic toxicity, the resulting oxidized mixture cannot be drain-disposed[3]. It must be neutralized and collected as regulated hazardous waste.
Quantitative Data Summary
To ensure complete oxidation without thermal runaway, strict stoichiometric ratios must be maintained.
Parameter
Value / Specification
Mechanistic Rationale
Thiol to NaOCl Molar Ratio
1.0 : 4.0
Complete oxidation to sulfonate requires 3 equivalents of NaOCl. A 33% excess (4.0 eq total) prevents the formation of reversible disulfide intermediates[2].
Oxidizing Agent
5.25% Sodium Hypochlorite
Provides a controlled, aqueous source of active chlorine, avoiding the extreme hazards of pure Cl₂ gas.
Carrier Solvent
Tetrahydrofuran (THF)
Inert to mild hypochlorite oxidation; fully solubilizes the hydrophobic 7-methoxy-4-phenylquinoline core.
Reaction Temperature
0°C to 25°C
Thiol oxidation is highly exothermic. Temperature control prevents solvent boil-off and side reactions.
Target Neutralization pH
7.0 ± 0.5
Prevents the release of toxic chlorine gas (if too acidic) or structural degradation (if too basic) during waste storage[1].
Experimental Disposal Protocol
Safety Prerequisites: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE, including chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves, in accordance with OSHA 29 CFR 1910.133 and 1910.134[4].
Step 1: Preparation of the Oxidizing Bath
Calculate the molar quantity of your 7-Methoxy-4-phenylquinoline-2-thiol waste.
Measure out 4 molar equivalents of commercial 5.25% sodium hypochlorite (bleach).
Pour the bleach into a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
Step 2: Dissolution of the Solid Thiol
Dissolve the solid 7-Methoxy-4-phenylquinoline-2-thiol in a minimal volume of Tetrahydrofuran (THF).
Self-Validating Check: Inspect the solution visually. The solid must be completely dissolved with zero particulate matter remaining. If a suspension is added to the bleach, the solid core will remain unoxidized, leading to delayed odor release.
Step 3: Controlled Oxidation
Transfer the THF-thiol solution to the dropping funnel.
Begin vigorous stirring of the NaOCl bath and add the THF-thiol solution dropwise .
Monitor the thermometer. If the temperature exceeds 25°C, pause the addition and apply an ice-water bath.
Self-Validating Check: The reaction is deemed complete only when two conditions are met: the characteristic foul mercaptan odor has entirely ceased, and the reaction temperature has stabilized at room temperature despite further additions.
Step 4: pH Neutralization
The resulting mixture will be highly basic due to the hypochlorite.
Carefully add dilute (10%) hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise while stirring.
Self-Validating Check: Use a calibrated pH probe or high-quality indicator strips. The neutralization is successful when the solution holds a stable pH of 7.0 ± 0.5 for at least 5 consecutive minutes[2].
Step 5: Waste Segregation and EHS Handover
Transfer the neutralized, odorless aqueous/THF mixture to a compatible, heavy-duty plastic carboy.
Store in a designated Satellite Accumulation Area and request an EHS pickup within regulatory timeframes (typically 6 months from the accumulation start date)[1].
Operational Workflow Visualization
Workflow for the chemical deactivation and disposal of 7-Methoxy-4-phenylquinoline-2-thiol.
References
Chemical Waste Disposal Guidelines - Emory University / HKUST Environmental Health and Safety. Available at:[Link]
Quinoline Toxicity and Carcinogenicity Fact Sheet - U.S. Environmental Protection Agency (EPA). Available at: [Link]
Hazardous Waste Disposal Guide & Satellite Accumulation - Northwestern University Research Safety. Available at:[Link]
Material Safety Data Sheet - Quinoline (OSHA PPE Standards) - SafeCollege SDS Database. Available at:[Link]